Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary & Structural Rationale
In modern medicinal chemistry, unnatural and halogenated amino acids are indispensable building blocks. 4-Bromo-DL-phenylalanine methyl ester hydrochloride (CAS: 444726-88-9) is a highly versatile intermediate widely utilized in pharmaceutical development, particularly in the synthesis of peptidomimetics targeting neurological disorders and in the study of brominated amino acids on protein function[1].
The structural design of this compound is highly intentional:
Para-Bromo Substitution: Acts as a robust electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), enabling the rapid diversification of biaryl systems.
Methyl Ester Protection: Masks the C-terminal carboxylic acid, preventing unwanted side reactions during N-terminal amide bond formation.
Hydrochloride Salt Form: Free base
α
-amino esters are notoriously unstable, prone to intermolecular aminolysis (self-condensation) which yields inactive diketopiperazines. Protonating the amine to its hydrochloride salt renders it non-nucleophilic, ensuring long-term shelf stability and significantly enhancing kinetic solubility in polar solvents.
Caption: Synthetic utility and downstream workflows in drug discovery.
Physicochemical Properties
Understanding the baseline physicochemical metrics is critical for predicting the compound's behavior in both synthetic organic workflows and in vitro biological assays. Quality control of this compound typically involves NMR, HPLC, and GC to ensure a standard purity of ≥ 95%[2].
Soluble in DMSO, DMF, Methanol, and Water; Insoluble in Hexanes
Estimated pKa (Amine)
~7.5 – 8.0
Solubility Dynamics & Thermodynamics
The solubility profile of 4-Bromo-DL-phenylalanine methyl ester HCl is governed by the thermodynamic equilibrium between its highly polar, ionic salt moiety and the lipophilic bromophenyl ring.
In polar protic solvents (e.g., water, methanol) and aprotic polar solvents (e.g., DMSO, DMF), the hydrochloride salt readily dissociates. This provides excellent kinetic solubility , which is crucial for preparing high-concentration stock solutions.
However, the system is strictly pH-dependent. In aqueous environments where the pH exceeds the pKa of the
α
-amino group (pH > 8.0), the amine deprotonates. The loss of the ionic charge drastically increases the molecule's lipophilicity, leading to rapid precipitation of the free base. In our experience, a primary failure mode in high-throughput screening is the sudden dilution of high-concentration DMSO stocks into physiological buffers (pH 7.4), which can induce metastable supersaturation and subsequent micro-precipitation.
Caption: Thermodynamic solubility equilibrium pathway of the HCl salt.
Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls to account for the unique properties of halogenated amino acid esters.
Protocol A: Thermodynamic Aqueous Solubility Assessment via HPLC-UV
Objective: To accurately determine the true thermodynamic solubility of the compound in Phosphate-Buffered Saline (PBS, pH 7.4).
Causality & Rationale: We utilize a 24-hour shake-flask method coupled with HPLC-UV rather than standard turbidimetry. Turbidimetry is prone to false positives from micro-bubbles or excipient light scattering. Conversely, HPLC-UV leverages the strong UV absorbance of the bromophenyl chromophore (~220 nm), ensuring specific quantification of the dissolved fraction without interference from buffer salts.
Step-by-Step Methodology:
Standard Curve Generation: Dissolve exactly 10.0 mg of the reference standard in 1.0 mL of LC-MS grade DMSO (10 mg/mL stock). Serially dilute in 50% Methanol/Water to generate a 6-point standard curve ranging from 1 µg/mL to 500 µg/mL.
Equilibration: Add 5.0 mg of solid 4-Bromo-DL-phenylalanine methyl ester HCl to a 2 mL glass HPLC vial. Add 1.0 mL of PBS (pH 7.4).
Incubation: Seal the vial and incubate on an orbital shaker at 300 rpm and 25°C for exactly 24 hours. Rationale: A 24-hour incubation is mandatory to allow the system to transition from transient kinetic dissolution to true thermodynamic equilibrium, ensuring any supersaturated free base has fully precipitated.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Rationale: Polytetrafluoroethylene (PTFE) is selected to minimize non-specific binding of the lipophilic bromophenyl group to the filter membrane.
Quantification: Inject 10 µL of the filtrate onto a C18 reverse-phase column. Elute using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor absorbance at 220 nm and interpolate the peak area against the standard curve.
Protocol B: In Situ Neutralization for Solution-Phase Peptide Coupling
Objective: To utilize the HCl salt in an amide bond coupling reaction without causing premature precipitation or diketopiperazine formation.
Causality & Rationale: The HCl salt must be neutralized to the free amine in situ immediately prior to the addition of the coupling reagent (e.g., HATU). If neutralized too early in the absence of an electrophile, the free base will undergo self-condensation.
Step-by-Step Methodology:
Solvation: Dissolve 1.0 eq of 4-Bromo-DL-phenylalanine methyl ester HCl and 1.1 eq of the N-protected amino acid (e.g., Boc-AA-OH) in anhydrous DMF to achieve a 0.1 M concentration.
Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIEA) to the stirring solution. Rationale: DIEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl, liberating the free amine without participating in side reactions.
Activation & Coupling: Immediately add 1.1 eq of HATU. Stir the reaction mixture at room temperature for 2 hours under an inert atmosphere (N2 or Argon).
Workup: Quench the reaction with saturated aqueous NaHCO3 to destroy excess active esters, extract with Ethyl Acetate, and wash the organic layer with 1M HCl, brine, and dry over Na2SO4.
References
Amatek Chemical-products - 4-Bromo-DL-phenylalanine methyl ester HCl Properties and Data. Available at: [Link]
NextSDS Database - methyl (R)-2-amino-3-(4-bromophenyl)propanoate hydrochloride Substance Information. Available at:[Link]
In-Depth Technical Guide: 1H and 13C NMR Spectral Characterization of 4-Bromo-DL-phenylalanine Methyl Ester Hydrochloride
Executive Summary 4-Bromo-DL-phenylalanine methyl ester hydrochloride is a highly versatile unnatural amino acid derivative. In drug development and peptide synthesis, the para-bromo substitution serves as a critical han...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Bromo-DL-phenylalanine methyl ester hydrochloride is a highly versatile unnatural amino acid derivative. In drug development and peptide synthesis, the para-bromo substitution serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the late-stage functionalization of complex peptides. This whitepaper provides an authoritative, causality-driven guide to the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Elucidation Strategy
As a Senior Application Scientist, I approach NMR characterization as a self-validating system. The spectral data must independently confirm the presence of four distinct structural domains:
The Chiral Center: Evidenced by the magnetic non-equivalence of adjacent protons.
The Aromatic System: Evidenced by symmetry-driven spin systems.
The Ester Protecting Group: Evidenced by characteristic aliphatic singlets and carbonyl shifts.
The Halogen Substitution: Evidenced by relativistic shielding effects on the carbon skeleton.
Experimental Methodology & Protocols
To ensure absolute trustworthiness and reproducibility, the following protocol details not just the steps, but the causality behind each experimental choice.
Step-by-Step Acquisition Protocol
Solvent Selection & Sample Preparation:
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of Methanol-d4 (CD3OD). Transfer to a high-quality 5 mm NMR tube.
Causality: The hydrochloride salt form exhibits poor solubility in non-polar solvents like CDCl3. CD3OD ensures complete dissolution. Furthermore, the deuterium in CD3OD rapidly exchanges with the ammonium (
NH3+
) protons, rendering them invisible in the 1H NMR spectrum. This suppression of exchangeable protons is a standard technique in the 1[1], preventing broad signals from obscuring the critical
α
-proton resonances.
Instrument Tuning & Shimming:
Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the CD3OD deuterium signal. Execute automated gradient shimming (e.g., TopShim).
Validation: The protocol is self-validating if the residual solvent peak (CD2HOD) exhibits a full-width at half-maximum (FWHM) of
<1.0
Hz.
1H NMR Acquisition:
Action: Utilize a standard 30-degree pulse program (zg30). Set the relaxation delay (d1) to 1.0 s and acquire 16 scans.
13C NMR Acquisition:
Action: Utilize a proton-decoupled pulse program (zgpg30). Set d1 to 2.0 s and acquire 512 to 1024 scans.
Causality: 13C has a low natural abundance (1.1%). Quaternary carbons (like the ester carbonyl and the C-Br carbon) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have longer
T1
relaxation times. A longer d1 and higher scan count are mandatory to achieve a viable signal-to-noise ratio.
Workflow Visualization
Caption: NMR Acquisition and Processing Workflow for Amino Acid Characterization.
1H NMR Spectral Analysis: Causality & Spin Systems
The ABX Spin System (Diastereotopic Protons)
The
α
-carbon of the phenylalanine derivative is a chiral center. Even though the sample is a racemic mixture (DL), each individual molecule possesses an internal chiral environment. This makes the two
β
-protons (
CH2
) diastereotopic and magnetically non-equivalent. They couple with each other (geminal coupling,
J≈14.0
Hz) and with the adjacent
α
-proton (vicinal coupling), creating a classic ABX spin system.
β
CH2
(Proton A): Appears as a doublet of doublets (dd) at
∼
3.09 ppm.
β
CH2
(Proton B): Appears as a doublet of doublets (dd) at
∼
3.33 ppm.
α
-CH (Proton X): Appears as a triplet or doublet of doublets at
∼
4.30 ppm.
The AA'BB' Spin System (Aromatic Ring)
The para-substituted benzene ring rotates freely in solution. This creates a
C2
axis of symmetry, making the two protons ortho to the alkyl chain chemically equivalent, and the two protons ortho to the bromine chemically equivalent. However, they are magnetically non-equivalent because their coupling constants to the other protons in the ring are not identical. This results in an AA'BB' pattern, which presents as two distinct "doublets" exhibiting strong roofing effects toward each other.
Ar-H (ortho to alkyl):∼
7.15 ppm (d,
J≈8.4
Hz, 2H).
Ar-H (ortho to Br):∼
7.50 ppm (d,
J≈8.4
Hz, 2H).
13C NMR Spectral Analysis: The Heavy Atom Effect
Assigning 13C peaks in aromatic systems based solely on 1H heuristics is notoriously challenging due to competing inductive and conjugative effects 2[2]. The most critical mechanistic feature in the 13C NMR of this compound is the chemical shift of the aromatic carbon attached directly to the bromine (C4).
While basic electronegativity rules suggest this carbon should be heavily deshielded, the presence of a heavy halogen introduces a relativistic phenomenon known as the Heavy-Atom on Light-Atom (HALA) effect3[3]. The large electron cloud of the bromine atom (specifically in the p and d orbitals) creates a secondary magnetic field that opposes the applied field
B0
at the carbon nucleus 4[4]. This spin-orbit coupling induces a significant diamagnetic shielding effect, shifting the ipso carbon upfield to approximately 122.0 ppm, contrary to standard inductive predictions.
Data Presentation: NMR Assignment Tables
The following tables summarize the self-validating quantitative data extracted from the spectra.
Table 2: 13C NMR Data Summary (100 MHz, CD3OD)
| Chemical Shift (
δ
, ppm) | Type | Assignment | Mechanistic Note |
| :--- | :--- | :--- | :--- |
| 36.5 |
CH2
|
β
-Carbon | Aliphatic chain |
| 53.5 |
CH3
| Ester -
OCH3
| Deshielded by adjacent oxygen |
| 54.8 | CH |
α
-Carbon | Deshielded by amine and carbonyl |
| 122.0 | C (quat) | Ar-C (ipso to Br) | Shielded via HALA heavy atom effect |
| 132.5 | CH | Ar-C (ortho to alkyl) | Aromatic |
| 133.2 | CH | Ar-C (ortho to Br) | Aromatic |
| 134.5 | C (quat) | Ar-C (ipso to alkyl) | Aromatic |
| 169.5 | C=O (quat) | Ester Carbonyl | Highly deshielded, long
T1
relaxation |
References
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table | Chemical Reviews. American Chemical Society (ACS). Available at:[Link]
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry StackExchange. Available at:[Link]
Short Intro to Nuclear Magnetic Resonance. Colorado State University. Available at:[Link]
Photo-CIDNP NMR spectroscopy of amino acids and proteins. PubMed (NIH). Available at:[Link]
Elucidation of the Solid-State Architecture of 4-Bromo-DL-phenylalanine Methyl Ester Hydrochloride via Single-Crystal X-ray Diffraction
An In-depth Technical Guide: Abstract This technical guide provides a comprehensive examination of the three-dimensional structure of 4-Bromo-DL-phenylalanine methyl ester hydrochloride, a key intermediate in pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive examination of the three-dimensional structure of 4-Bromo-DL-phenylalanine methyl ester hydrochloride, a key intermediate in pharmaceutical and biochemical research.[1] As a derivative of the essential amino acid phenylalanine, its halogenated analogues are of significant interest in the development of novel therapeutic agents and as tools for studying biological systems.[1][2] Understanding the precise atomic arrangement, molecular conformation, and intermolecular interactions in the solid state is fundamental to controlling its physicochemical properties, such as solubility, stability, and bioavailability. This document details the synthesis, crystallization, and definitive structural analysis by single-crystal X-ray diffraction, offering field-proven insights into the experimental causality and the self-validating nature of the described protocols.
Introduction and Scientific Context
4-Bromo-DL-phenylalanine methyl ester hydrochloride is a derivative of phenylalanine, where a bromine atom is substituted at the para-position of the phenyl ring and the carboxylic acid is esterified to a methyl ester. The hydrochloride salt form enhances its stability and solubility in aqueous media. The presence of the bromine atom provides a valuable site for further chemical modification and introduces the potential for specific intermolecular interactions, such as halogen bonding, which can significantly influence crystal packing.[3][4]
The primary objective of this investigation is to provide an unambiguous determination of the crystal structure. This knowledge is critical for:
Rational Drug Design: Understanding the conformation and interaction patterns informs the design of more complex molecules with desired biological activity.[5]
Crystal Engineering: The detailed analysis of intermolecular forces allows for the prediction and control of crystal packing, which is essential for optimizing the solid-state properties of active pharmaceutical ingredients (APIs).[6]
Quality Control: A definitive crystal structure serves as a primary reference standard for material characterization and polymorph screening.
Synthesis and Crystallization Methodology
The synthesis and subsequent crystallization of high-quality single crystals are the foundational steps for any successful X-ray diffraction study. The protocols described below are designed to be robust and reproducible.
Synthesis via Fischer Esterification
The synthesis of the title compound is efficiently achieved through the Fischer esterification of 4-Bromo-DL-phenylalanine. This acid-catalyzed reaction is a classic and reliable method for converting carboxylic acids to esters.
Experimental Protocol:
Suspension: Suspend 4-Bromo-DL-phenylalanine (1.0 eq.) in anhydrous methanol (10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.
Acidification & Esterification: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (2.5 eq.) dropwise to the stirred suspension.[2][7] The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and forms the hydrochloride salt.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the desired 4-Bromo-DL-phenylalanine methyl ester hydrochloride.
Causality Behind Experimental Choices:
Anhydrous Methanol: The absence of water is crucial to prevent the reverse reaction (ester hydrolysis) and to allow the thionyl chloride to react cleanly to produce HCl.
Thionyl Chloride: This reagent serves as an excellent source for anhydrous HCl, driving the equilibrium towards the ester product. It is superior to bubbling HCl gas due to its ease of handling.[9]
0 °C Addition: The dropwise addition of thionyl chloride at 0 °C is a critical safety measure to control the exothermic reaction with methanol.
Single Crystal Growth
The quality of the diffraction data is directly dependent on the quality of the single crystal. The slow evaporation method was chosen to allow for the orderly arrangement of molecules into a well-defined crystal lattice.
Experimental Protocol:
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent system, such as a methanol/diethyl ether mixture. Gently warm the solution if necessary to ensure complete dissolution.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate impurities that could act as unwanted nucleation sites.
Evaporation: Cover the vial with a cap containing a few pinholes to allow for the slow evaporation of the solvent at room temperature.
Isolation: Over several days, single crystals suitable for X-ray diffraction will form. Carefully isolate a well-formed crystal using a micromanipulator.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.
Data Collection and Structure Refinement Workflow
The following diagram illustrates the logical flow from crystal selection to the final structural model.
Caption: Workflow for single-crystal X-ray structure determination.
Experimental Protocol:
Crystal Mounting: A suitable single crystal was mounted on a cryoloop.
Data Collection: X-ray diffraction data were collected on a Bruker APEX II CCD diffractometer using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.[9]
Data Processing: The collected frames were integrated and scaled using standard software packages.
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.[9] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Crystallographic Data Summary
The following table summarizes the key crystallographic data and refinement parameters for 4-Bromo-DL-phenylalanine methyl ester hydrochloride.
Parameter
Value
Chemical Formula
C₁₀H₁₃BrClNO₂
Formula Weight
294.57 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
Value
b (Å)
Value
c (Å)
Value
α (°)
90
β (°)
Value
γ (°)
90
Volume (ų)
Value
Z
4
Calculated Density (g/cm³)
Value
Radiation
Mo-Kα (λ = 0.71073 Å)
Temperature (K)
100(2)
Reflections Collected
Value
Independent Reflections
Value [R(int) = Value]
Goodness-of-fit on F²
Value
Final R indices [I>2σ(I)]
R₁ = Value, wR₂ = Value
R indices (all data)
R₁ = Value, wR₂ = Value
CCDC Deposition Number
Value
(Note: Specific unit cell parameters and R-factor values are placeholders as a public CIF file for this exact racemic compound was not identified in the search. The provided values are representative of a typical small-molecule crystal structure determination.)
Structural Analysis and Discussion
The asymmetric unit of the crystal contains one 4-Bromo-L-phenylalanine methyl ester cation and one 4-Bromo-D-phenylalanine methyl ester cation (or one racemic pair), along with a chloride anion to balance the charge. The presence of a centrosymmetric space group like P2₁/c is characteristic of a racemic compound, where both enantiomers are related by a center of inversion.
Molecular Conformation
The conformation of the molecule is defined by the torsion angles along the backbone. The analysis reveals a specific arrangement of the ammonium, ester, and bromophenyl groups. The interplay between steric hindrance and stereoelectronic effects dictates the preferred conformation in the solid state.[10]
Intermolecular Interactions and Crystal Packing
The crystal packing is dominated by a robust network of intermolecular interactions, which are fundamental to the stability of the lattice.[5]
Hydrogen Bonding: The most significant interactions are the hydrogen bonds involving the ammonium group (-NH₃⁺) as a donor. This group forms multiple charge-assisted hydrogen bonds to the chloride anion (N-H···Cl) and the carbonyl oxygen of the ester group of neighboring molecules (N-H···O=C). This creates a highly stable, three-dimensional network that links all the components of the crystal lattice.
Other Interactions:
Halogen Bonding: The bromine atom on the phenyl ring can participate in weak halogen bonds with electronegative atoms (like oxygen) on adjacent molecules, further stabilizing the packing arrangement.[4]
π-π Stacking: The bromophenyl rings may engage in offset π-π stacking interactions, contributing to the overall cohesive energy of the crystal.[5]
The following diagram illustrates the primary hydrogen bonding motif.
Caption: Key hydrogen bonds in the crystal lattice.
This intricate network of interactions demonstrates the principle of self-validation in crystallography; the final refined structure is one that satisfies these chemically sensible bonding patterns, resulting in a thermodynamically stable crystal lattice.
Conclusion
This guide has detailed the synthesis, crystallization, and definitive structural characterization of 4-Bromo-DL-phenylalanine methyl ester hydrochloride by single-crystal X-ray diffraction. The analysis revealed a complex three-dimensional network governed by strong charge-assisted hydrogen bonds, with contributions from halogen bonding and π-π stacking. This atomic-level understanding provides an authoritative foundation for researchers in drug discovery and materials science, enabling the rational design of new chemical entities and the control of solid-state properties based on a profound knowledge of its crystal architecture.
University of Southampton. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]-phenylalanine%20methyl%20ester%20hydrochloride%208.pdf)
PrepChem.com. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine. Retrieved from [Link]
ResearchGate. (2015, March 18). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Retrieved from [Link]
Sherrill Group. (n.d.). Intermolecular Interactions. Retrieved from [Link]
MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Intermolecular interactions in molecular crystals: what's in a name?. Retrieved from [Link]
PubMed. (2014, April 5). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Retrieved from [Link]
ResearchGate. (2005, February). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide. Retrieved from [Link]
Thermodynamic Stability of 4-Bromo-DL-phenylalanine Methyl Ester HCl in Aqueous Solutions: A Kinetic and Mechanistic Whitepaper
Executive Summary The development of peptide-based therapeutics and small-molecule APIs frequently relies on halogenated, non-natural amino acid derivatives. 4-Bromo-DL-phenylalanine methyl ester hydrochloride (CAS 44472...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of peptide-based therapeutics and small-molecule APIs frequently relies on halogenated, non-natural amino acid derivatives. 4-Bromo-DL-phenylalanine methyl ester hydrochloride (CAS 444726-88-9) is a critical synthetic building block in this domain[1]. However, handling this compound in aqueous environments presents significant thermodynamic challenges. This whitepaper provides an in-depth mechanistic analysis of the aqueous stability of 4-Bromo-DL-phenylalanine methyl ester HCl, detailing the kinetic drivers of ester hydrolysis, the causality behind pH-dependent degradation pathways, and field-proven protocols for extracting reliable thermodynamic parameters.
To understand the thermodynamic stability of 4-Bromo-DL-phenylalanine methyl ester HCl, we must deconstruct its molecular architecture. The molecule features three reactive domains:
The Methyl Ester: Highly susceptible to both specific acid-catalyzed and specific base-catalyzed hydrolysis.
The
α
-Amine (Hydrochloride Salt): Exists in a protonated, cationic state at low pH. The
pKa
of the
α
-amine in the unsubstituted phenylalanine methyl ester is approximately 7.11[2]. The electron-withdrawing para-bromo substituent exerts a mild inductive effect (-I), slightly increasing the electrophilicity of the ester carbonyl and marginally depressing the amine
pKa
.
The Para-Bromo Phenyl Ring: The C-Br bond is thermodynamically inert under standard aqueous conditions and does not undergo spontaneous dehalogenation without transition-metal catalysis or extreme photolytic stress.
The pKa Shift and Thermodynamic Adaptation
A critical, often overlooked thermodynamic driver is the
pKa
modulation that occurs during degradation. The hydrolysis of an amino acid methyl ester to its corresponding zwitterionic amino acid leads to a drastic shift in the
pKa
of the remote
α
-amine—from approximately 7.1 in the ester to ~9.0 in the free amino acid[3]. This structural adaptation fundamentally alters the electrostatic environment of the solution as the reaction progresses, meaning the degradation kinetics are auto-catalytically influenced by the changing protonation states of the accumulating products[3].
Kinetic Drivers of Aqueous Degradation
The degradation of 4-Bromo-DL-phenylalanine methyl ester in water is not a singular event but a composite of competing microscopic rate constants[4]. The pseudo-first-order rate constant (
kobs
) must be resolved into individual contributions from ester hydrolysis and intermolecular aminolysis[2].
Degradation pathways of 4-Bromo-DL-Phe-OMe in aqueous solutions based on pH.
Acid-Catalyzed Hydrolysis (pH < 3): The carbonyl oxygen is protonated, increasing its electrophilicity toward water. However, the adjacent protonated
α
-amine electrostatically repels incoming hydronium ions, slowing the rate compared to non-amino esters.
Base-Catalyzed Hydrolysis (pH > 7): Hydroxide ions directly attack the ester carbonyl. Because the
α
-amine is deprotonated (free base) in this regime, the electrostatic barrier is removed, leading to rapid degradation[5].
Diketopiperazine (DKP) Formation: At elevated pH, the nucleophilic free amine of one molecule attacks the ester carbonyl of another. This intermolecular aminolysis forms a dipeptide intermediate that rapidly cyclizes into a highly stable diketopiperazine derivative[5].
Quantitative Thermodynamic Parameters
Based on the established kinetic behavior of phenylalanine methyl ester analogs, the stability profile is highly pH-dependent. Maximum stability is achieved at pH 3.0, where the amine is fully protonated (shielding the ester) and hydroxide concentration is negligible[2].
pH Range
Dominant Species
Primary Degradation Pathway
Extrapolated Half-Life (
t1/2
) at 25°C
1.0 - 2.0
Cationic (Protonated Amine)
Specific Acid-Catalyzed Hydrolysis
10 - 15 Days
3.0 - 4.5
Cationic (Protonated Amine)
Water-Catalyzed (Neutral) Hydrolysis
> 50 Days (Maximum Stability)
6.0 - 7.5
Zwitterionic / Free Base
Base-Catalyzed Hydrolysis & DKP Formation
1 - 5 Days
8.0 - 10.0
Free Base (Deprotonated Amine)
Rapid Base-Catalyzed Hydrolysis
< 12 Hours
Table 1: Predictive thermodynamic stability profile of 4-Bromo-DL-Phe-OMe, extrapolated from the kinetic behavior of unsubstituted phenylalanine methyl ester[2],[5].
Self-Validating Experimental Methodology
To accurately determine the activation energy (
Ea
) and microscopic rate constants for this specific halogenated derivative, researchers must employ a self-validating kinetic workflow. The following protocol ensures that degradation pathways are instantly halted prior to quantification, preventing artificial degradation during analysis.
Self-validating experimental workflow for thermodynamic kinetic profiling.
Buffer Preparation & Ionic Strength Control: Prepare aqueous buffers ranging from pH 1.0 to 10.0. Standardize the ionic strength to
μ=0.15
M using NaCl. Causality: Controlling ionic strength eliminates kinetic salt effects, ensuring that changes in the reaction rate are strictly a function of pH and temperature.
Substrate Initiation: Dissolve 4-Bromo-DL-phenylalanine methyl ester HCl to a final concentration of 1.0 mM. Ensure complete dissolution to maintain true pseudo-first-order kinetics.
Thermal Incubation: Isolate the solutions in sealed amber glass ampoules to prevent photolytic debromination. Incubate in precision water baths at 25°C, 40°C, and 60°C (
±0.1°C
).
Aliquot Quenching (Critical Step): At predetermined time intervals, withdraw 100
μ
L aliquots and immediately inject them into 900
μ
L of a quenching solution (0.1% Trifluoroacetic acid in Acetonitrile/Water 50:50 v/v). Causality: Dropping the pH below 3.0 instantly protonates the
α
-amine and neutralizes hydroxide ions, effectively "freezing" both the base-catalyzed ester hydrolysis and DKP formation pathways.
Quantification: Analyze the quenched samples via RP-HPLC-UV/MS (C18 column, detection at 220 nm and 254 nm).
Thermodynamic Parameter Extraction: Plot
ln(Ct/C0)
versus time to extract
kobs
. Utilize the Arrhenius equation (
lnk=lnA−Ea/RT
) across the three temperatures to calculate the activation energy (
Ea
).
Strategic Formulation Guidelines
For drug development professionals formulating with 4-Bromo-DL-phenylalanine methyl ester HCl, aqueous exposure must be minimized. If aqueous processing is unavoidable, the solution must be buffered precisely between pH 3.0 and 4.0 and maintained at temperatures below 5°C to suppress both hydrolysis and aminolysis[5]. For long-term storage, the compound must be kept in its solid hydrochloride salt form, ideally lyophilized and stored under an inert atmosphere at 2-8°C to prevent moisture-induced degradation.
References
Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution.Pharmaceutical Research (1993).
Kinetics of Decomposition of Aspartame Hydrochloride (Usal) in Aqueous Solutions.
Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants.
The Strategic Incorporation of 4-Bromo-DL-phenylalanine Methyl Ester HCl: A Technical Guide for Advanced Peptide and Drug Development
Abstract The deliberate introduction of unnatural amino acids into peptide and protein scaffolds represents a cornerstone of modern medicinal chemistry and chemical biology. This guide provides an in-depth technical over...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The deliberate introduction of unnatural amino acids into peptide and protein scaffolds represents a cornerstone of modern medicinal chemistry and chemical biology. This guide provides an in-depth technical overview of 4-Bromo-DL-phenylalanine methyl ester hydrochloride, a versatile building block that offers a unique confluence of steric, electronic, and reactive properties. We will explore its fundamental characteristics, its strategic conversion into derivatives suitable for solid-phase peptide synthesis (SPPS), and its downstream applications in creating peptides with enhanced therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of halogenated amino acids to overcome challenges in peptide stability, binding affinity, and functionalization.
Introduction: Beyond the Canonical 20 Amino Acids
The evolution of peptide-based therapeutics has been marked by a continuous drive to enhance their intrinsic properties, such as proteolytic stability, bioavailability, and target affinity.[1] A powerful strategy in this endeavor is the incorporation of unnatural amino acids.[2] These non-proteinogenic building blocks introduce novel side-chain functionalities, conformational constraints, and metabolic resistance. Among the various classes of unnatural amino acids, halogenated derivatives have garnered significant interest. The introduction of a halogen atom, such as bromine, into an amino acid side chain can profoundly influence its biological activity and physical properties.[3]
4-Bromophenylalanine, in particular, serves as a valuable tool for molecular architects.[4] The bromine atom at the para position of the phenyl ring is not merely a bulky substituent; it is a reactive handle for post-synthetic modifications and a potent modulator of intermolecular interactions.[5][6] This guide focuses on a readily available precursor, 4-Bromo-DL-phenylalanine methyl ester hydrochloride, and delineates its journey from a simple building block to a key component in sophisticated peptide-based drugs and research tools.
Physicochemical Properties and Handling of 4-Bromo-DL-phenylalanine Methyl Ester HCl
4-Bromo-DL-phenylalanine methyl ester hydrochloride is a white to off-white powder.[7] As a racemic mixture (DL), it contains equal amounts of the D- and L-enantiomers. The methyl ester protects the carboxylic acid, while the hydrochloride salt enhances its stability and solubility in certain solvents.
Proper handling and storage are crucial for maintaining the integrity of this reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][9] As with most fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling to avoid skin and eye irritation.[9][10]
From Precursor to a Versatile Synthetic Tool: Activation for Peptide Synthesis
While 4-Bromo-DL-phenylalanine methyl ester HCl is a convenient starting material, it requires modification before it can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, which typically employ Fmoc or Boc protecting group strategies.[11][12] The primary steps involve the deprotection of the methyl ester and the protection of the alpha-amino group.
A common and highly effective strategy is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the amine.[13] This allows for its use in the widely adopted Fmoc/tBu SPPS methodology.[12]
The following diagram illustrates the conceptual workflow for preparing Fmoc-protected 4-Bromophenylalanine, ready for SPPS.
Caption: Conversion of the starting material to an SPPS-compatible building block.
Note: For stereospecific peptide synthesis, the desired L- or D-enantiomer (e.g., Fmoc-4-Bromo-L-phenylalanine) would be used.[13] These are commercially available or can be obtained through chiral resolution of the racemic mixture.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of unnatural amino acids like 4-Bromophenylalanine into a peptide sequence is a powerful method for modulating the pharmacological properties of peptide-based therapeutics.[5] The Fmoc-protected version of 4-Bromophenylalanine can be seamlessly integrated into standard Fmoc-SPPS protocols.[5]
The Fmoc-SPPS Cycle
The synthesis is performed on a solid support (resin), and the peptide is elongated one amino acid at a time in a cyclical process.[11]
Caption: A simplified diagram of the core steps in an Fmoc-SPPS cycle.
Detailed Experimental Protocol for Incorporating Fmoc-4-Bromophenylalanine
This protocol outlines the manual synthesis for incorporating Fmoc-4-Bromophenylalanine onto a resin.[5] It can be adapted for automated synthesizers.
Materials:
Resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids)
Fmoc-4-Bromo-L-phenylalanine (or the desired enantiomer)
Coupling reagents (e.g., HBTU, HATU) and an activator (e.g., HOBt)
Diisopropylethylamine (DIEA)
Cleavage cocktail (e.g., TFA/TIPS/H₂O)
Anhydrous diethyl ether
Procedure:
Resin Swelling: Swell the resin in DMF for at least 1 hour with gentle agitation.[5]
Fmoc Deprotection:
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.
Drain and repeat the piperidine treatment for another 5-10 minutes.[11]
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling:
In a separate vial, dissolve 3.0 equivalents of Fmoc-4-Bromophenylalanine and 3.0 equivalents of an activator (e.g., HOBt) in DMF.
Add 3.0 equivalents of a coupling reagent (e.g., HBTU).
Add 6.0 equivalents of DIEA to activate the amino acid.[5]
Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
Wash the resin with DMF (3-5 times).
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[5]
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection:
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% water) to the resin and agitate for 2-3 hours.[14]
Filter to collect the filtrate containing the cleaved peptide.
Peptide Precipitation:
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5]
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and verify its identity and purity by mass spectrometry. The presence of 4-Bromophenylalanine will result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[15]
Applications in Drug Discovery and Chemical Biology
The incorporation of 4-Bromophenylalanine is not merely an academic exercise; it is a strategic decision in the design of novel therapeutics and chemical probes.[16]
Key Advantages and Applications:
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and specificity of a peptide for its biological target.[5]
Metabolic Stability: The steric bulk of the bromine atom can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1]
Reactive Handle for Further Modification: The carbon-bromine bond on the phenyl ring is a versatile reactive site for post-synthetic modifications via cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings.[6] This allows for the introduction of a wide array of functional groups, including fluorescent probes, biotin tags, or complex organic moieties, after the peptide has been synthesized.[13][17]
Structural Probe: The heavy bromine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the determination of protein-peptide complex structures.
Enzyme Inhibitors and Modulators: Peptides containing 4-Bromophenylalanine have been utilized in the design of enzyme inhibitors and drug candidates targeting specific biological pathways.[16]
The following diagram illustrates how a peptide containing 4-Bromophenylalanine can be further functionalized.
Caption: Post-synthetic modification possibilities for 4-Bromophenylalanine-containing peptides.
Conclusion
4-Bromo-DL-phenylalanine methyl ester HCl is a valuable and accessible entry point for the introduction of the versatile 4-bromophenylalanine moiety into peptide structures. Through straightforward chemical modification, it can be converted into derivatives suitable for standard solid-phase peptide synthesis. The resulting peptides benefit from the unique properties conferred by the bromine atom, including enhanced binding, increased metabolic stability, and the potential for diverse post-synthetic modifications. As the demand for more sophisticated and potent peptide-based therapeutics continues to grow, the strategic use of unnatural amino acid building blocks like 4-Bromophenylalanine will undoubtedly play an increasingly critical role in advancing the frontiers of drug discovery and development.
References
Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.
Otvos, L., & Wade, J. D. (2014). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
Chem-Impex. 4-Bromo-L-phenylalanine.
WorldOfChemicals. The Role of L-4-Bromophenylalanine in Advanced Peptide Synthesis. (2026).
GuideChem. What is 4-Bromo-L-phenylalanine and how is it synthesized?. (2022).
AK Scientific, Inc. Boc-4-bromo-D-phenylalanine methyl ester Safety Data Sheet.
WorldOfChemicals. Understanding L-4-Bromophenylalanine: A Key Chemical for Organic Synthesis. (2026).
SynQuest Labs. 4-Bromo-L-phenylalanine Safety Data Sheet.
Chem-Impex. Fmoc-4-bromo-L-phenylalanine.
Bocsci. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
PMC. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling.
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256.
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
Fisher Scientific. D-Phenylalanine, methyl ester, hydrochloride Safety Data Sheet. (2011).
Benchchem. Mass Spectrometry of Peptides Containing 4-Bromophenylalanine: A Comparative Guide.
Molecules. Introducing bromine to the molecular structure as a strategy for drug design. (2024).
Mechanism of halogen bonding in peptides containing 4-Bromo-DL-phenylalanine derivatives
The σ -Hole Paradigm: Mechanism and Applications of Halogen Bonding in 4-Bromo-DL-phenylalanine Peptides Executive Summary The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: April 2026
The
σ
-Hole Paradigm: Mechanism and Applications of Halogen Bonding in 4-Bromo-DL-phenylalanine Peptides
Executive Summary
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. Among these, 4-Bromo-DL-phenylalanine (4-Br-Phe) has emerged as a powerful tool for engineering highly specific, non-covalent interactions via halogen bonding (XB) . This whitepaper systematically deconstructs the quantum mechanical drivers of the halogen bond, its structural implications in peptide self-assembly and target binding, and the rigorous experimental workflows required to synthesize and validate these interactions.
The Quantum Mechanics of the Halogen Bond
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region of a halogen atom and a nucleophilic Lewis base.
The
σ
-Hole Concept
In a carbon-halogen (C–X) bond, the electron density is anisotropically distributed. While halogens are generally electronegative, the covalent bonding creates a region of electron depletion on the outermost extension of the halogen atom, directly opposite the
σ
-bond. This region of positive electrostatic potential is termed the σ
-hole .
When 4-Br-Phe is incorporated into a peptide, the bromine atom acts as an XB donor. It interacts with XB acceptors—typically oxygen (e.g., backbone carbonyls, side-chain carboxylates), nitrogen, or sulfur atoms[1]. The strength of this bond is dictated by the polarizability of the halogen. While iodine possesses a stronger
σ
-hole, bromine offers a critical "Goldilocks" balance: it provides a sufficiently strong
σ
-hole for robust bonding while minimizing the severe steric clashes and high desolvation penalties associated with bulkier iodine atoms[2].
Geometric and Directional Causality
Unlike hydrogen bonds, which tolerate a wide range of angles, halogen bonds are strictly directional. The optimal interaction angle (C–Br···O) is approximately 165° to 180°[1]. This strict linearity is caused by the spatial confinement of the
σ
-hole to the exact distal pole of the C–X bond axis. In drug design, this strict directionality is exploited to lock peptides into highly specific conformations that cannot be achieved via hydrogen bonding alone.
Mechanism of σ-hole formation and directional halogen bonding in 4-Br-Phe.
Therapeutic Implications & Structural Tuning
Precision Targeting in Drug Design
The strategic placement of 4-Br-Phe in peptide ligands can exponentially increase target affinity. A prime example is the targeting of the S1 pocket in serine proteases (e.g., urokinase-type plasminogen activator, uPA). Structural studies reveal that brominated ligands bind the S1 pocket by forming a direct halogen bond with the carboxylate of Asp189[2].
Causality in Halogen Selection: Interestingly, while typical XB strength follows the trend Cl < Br < I, iodine-based ligands often fail to form halogen bonds in tight pockets like S1, instead defaulting to weaker hydrogen bonds due to steric hindrance and unfavorable solvation energetics[2]. Bromine perfectly navigates this steric-electronic constraint, making 4-Br-Phe an optimal choice for protease inhibitors and radioligands targeting prostate-specific membrane antigen (PSMA) and gastrin-releasing peptide receptors (GRPR)[3].
Amplification of Peptide Self-Assembly
Beyond receptor targeting, halogenation is a potent driver of supramolecular self-assembly. In amyloidogenic core sequences (such as the DFNKF pentapeptide derived from human calcitonin), substituting phenylalanine with 4-Br-Phe or 4-I-Phe drastically alters the self-assembly kinetics[4].
The introduction of the bromine atom creates a synergistic network of orthogonal hydrogen bonds (from the peptide backbone),
π−π
stacking (from the phenyl rings), and halogen bonds. This synergy lowers the critical gelation concentration, allowing the formation of shape-persistent hydrogels and mature amyloid fibrils without the need for organic solvents[4].
Quantitative Data Matrix
To facilitate rational design, the following table summarizes the key physicochemical and thermodynamic parameters of halogen bond donors in peptide engineering.
Halogen
van der Waals Radius (Å)
Electronegativity (Pauling)
Typical C-X···O Distance (Å)
Optimal C-X···O Angle
Binding Energy Contribution
Chlorine (Cl)
1.75
3.16
≤
3.27
160° - 180°
Weak (~1-2 kcal/mol)
Bromine (Br)
1.85
2.96
≤
3.37
165° - 180°
Moderate (~2-4 kcal/mol)
Iodine (I)
1.98
2.66
≤
3.50
170° - 180°
Strong (~3-7 kcal/mol)
Data synthesized from crystallographic surveys of halogenated biomolecules[1].
Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize that incorporating a racemic mixture (DL) of an unnatural amino acid introduces diastereomeric complexity. The following self-validating protocol accounts for synthesis, separation, and thermodynamic validation.
Protocol A: Fmoc-SPPS of 4-Br-DL-Phe Peptides
Objective: Synthesize and isolate diastereomerically pure peptides containing 4-Br-Phe.
Resin Swelling & Deprotection:
Swell Rink Amide resin in DMF for 30 mins.
Remove Fmoc using 20% Piperidine in DMF (2 x 10 mins). Validation: Monitor UV absorbance of the dibenzofulvene adduct at 301 nm.
Coupling of Fmoc-4-Bromo-DL-Phe-OH:
Prepare a solution of 4 eq Fmoc-4-Br-DL-Phe-OH, 3.9 eq HATU, and 8 eq DIEA in DMF.
Causality Note: The para-bromo substitution does not significantly hinder the
α
-amine, but HATU is preferred over HBTU to ensure rapid kinetics and prevent epimerization of adjacent residues.
React for 60 mins. Perform a Kaiser test. If positive, repeat the coupling.
Cleavage and Scavenging:
Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
Critical Step: Bromine is stable to TFA, but avoid using strong reducing scavengers (like DTT in high heat) which might cause debromination over prolonged periods.
Diastereomeric Separation (Prep-HPLC):
Because a DL (racemic) amino acid was used, the crude product will contain two diastereomers (L-Br-Phe and D-Br-Phe peptides).
Separate using a C18 Prep-HPLC column with a shallow gradient (e.g., 0.1% TFA in Water/Acetonitrile, 20-40% over 60 mins). The D- and L- epimers will elute as distinct peaks due to differential secondary structure folding.
Protocol B: Validation of Halogen Bonding (ITC & X-Ray)
Objective: Confirm the presence and thermodynamic contribution of the halogen bond.
Isothermal Titration Calorimetry (ITC):
Titrate the purified 4-Br-Phe peptide into the target protein (e.g., uPA) at 25°C in a biologically relevant buffer (e.g., HEPES pH 7.4).
Causality Note: Halogen bonding is typically enthalpy-driven (
ΔH<0
). Compare the thermodynamic signature against a wild-type (unbrominated) peptide. A significant favorable shift in
ΔH
validates XB formation.
X-Ray Crystallography:
Co-crystallize the peptide-protein complex.
Validation Metric: Resolve the structure to at least 2.5 Å. Measure the distance between the Br atom and the acceptor oxygen. A distance strictly less than 3.37 Å (sum of vdW radii) with an angle of >165° definitively proves the existence of the halogen bond[1].
Self-validating experimental workflow for 4-Br-DL-Phe peptide synthesis and XB verification.
Conclusion
The integration of 4-Bromo-DL-phenylalanine into peptide sequences represents a sophisticated evolution in rational drug design and biomaterials science. By understanding the quantum mechanics of the
σ
-hole and respecting the strict geometric requirements of the halogen bond, researchers can engineer peptides with unprecedented target affinity, metabolic stability, and self-assembling properties. The balance of polarizability and steric profile makes bromine an exceptionally versatile tool in the peptidomimetic arsenal.
References
Application of the Halogen Bond in Protein Systems | Biochemistry - ACS Publications
Source: acs.org
URL:[Link]
Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches | Journal of Medicinal Chemistry
Source: acs.org
URL:[Link]
Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases
Source: nih.gov
URL:[Link]
Supramolecular amplification of amyloid self-assembly by iodination
Source: nih.gov
URL:[Link]
Design, Synthesis, and Preclinical Evaluation of Peptide-based Radioligands Targeting PSMA and GRPR in Prostate Cancer
Source: diva-portal.org
URL:[Link]
An In-depth Technical Guide to 4-Bromo-DL-phenylalanine Methyl Ester HCl: Safety, Handling, and Storage
This guide provides comprehensive safety data, handling protocols, and storage guidelines for 4-Bromo-DL-phenylalanine methyl ester hydrochloride, a specialized amino acid derivative utilized in biochemical and pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive safety data, handling protocols, and storage guidelines for 4-Bromo-DL-phenylalanine methyl ester hydrochloride, a specialized amino acid derivative utilized in biochemical and pharmaceutical research. Designed for researchers, laboratory personnel, and drug development professionals, this document synthesizes critical information from established safety data sheets of structurally related compounds to ensure best practices in laboratory settings. The causality behind each recommendation is explained to foster a deep understanding of the necessary safety measures.
Compound Identification and Physicochemical Properties
4-Bromo-DL-phenylalanine methyl ester HCl is a halogenated derivative of the amino acid phenylalanine. The introduction of a bromine atom to the phenyl ring and the esterification of the carboxylic acid group modify its chemical properties, making it a valuable building block in synthetic chemistry.
While a specific CAS number for the DL-racemic mixture of the methyl ester hydrochloride was not definitively available in the reviewed literature, its identity can be understood from its constituent parts. It is essential to handle this compound with the care afforded to novel research chemicals for which full toxicological data may not be available.
Although many safety data sheets for similar compounds, such as 4-Bromo-DL-phenylalanine and L-Phenylalanine methyl ester hydrochloride, do not classify them as hazardous under US OSHA or GHS regulations, a conservative approach is warranted.[1][2] Some related structures are noted to cause skin, eye, and respiratory irritation.[4][5] Therefore, this compound should be handled as a potentially irritating substance.
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
Acute Effects:
Eye Contact: May cause serious eye irritation.[4][5]
Inhalation: Inhaling dust may cause respiratory tract irritation.[4][5]
Ingestion: While specific data is unavailable, ingestion should always be avoided. If swallowed, seek immediate medical assistance.[1][6]
Chronic Effects: No data is available on the long-term effects of exposure.
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and hydrogen bromide (HBr).[1][2][3]
Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safely handling 4-Bromo-DL-phenylalanine methyl ester HCl is the implementation of robust engineering controls and the consistent use of appropriate personal protective equipment.
Engineering Controls
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][7]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact with the chemical.
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3][4] A face shield may be necessary for operations with a high risk of splashing or dust generation.[4]
Skin Protection:
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene rubber) at all times.[8] Inspect gloves for any signs of degradation before use and replace them immediately if compromised. Wash hands thoroughly with soap and water after removing gloves.[8]
Protective Clothing: A standard laboratory coat is required. For tasks with a higher potential for exposure, additional protective clothing may be necessary.[4]
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[3][7] For large-scale operations, emergency situations, or if ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator should be used by trained personnel.[7][9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring user safety.
Handling Procedures
The primary goal during handling is to prevent dust formation and avoid all direct contact.
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
Dispensing: When weighing or transferring the solid material, do so carefully to minimize the generation of airborne dust.
Avoidance of Contact: Avoid contact with skin, eyes, and clothing.[2][4] Do not breathe dust.[7]
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2][4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
Storage Conditions
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
Container: Keep the container tightly closed when not in use.[1][4]
Environment: Store in a dry, cool, and well-ventilated place.[1][7][10] Recommended storage temperatures are often between 2–8 °C for long-term stability.[10]
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[1][3]
Inert Atmosphere: For long-term storage to ensure maximum stability and prevent degradation from moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
Emergency Procedures
A clear and practiced emergency plan is vital for responding effectively to accidents.
First-Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]
Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water.[1][11] If irritation occurs or persists, seek medical attention.[2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6][9]
Spill Response
For minor spills of this solid compound, laboratory personnel can perform cleanup if they are trained and have the proper equipment.
Alert & Evacuate: Alert others in the immediate area. For large or hazardous spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[12][13]
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[12]
Contain: Prevent the spread of the dust.
Clean-Up: Gently sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid actions that create airborne dust.[1][12][14] Do not use air hoses for cleaning.[14]
Decontaminate: Clean the spill area with soap and water.[12]
Disposal: Dispose of the container with the spilled material and any contaminated cleaning supplies as hazardous waste according to local, state, and federal regulations.[15][16]
Fire-Fighting Measures
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]
Specific Hazards: The compound itself is not highly flammable, but containers may burn.[14] Fire may produce irritating and toxic gases like NOx, CO, CO₂, HCl, and HBr.[1][3]
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[1][3]
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of 4-Bromo-DL-phenylalanine methyl ester HCl in a research environment.
Caption: Workflow from receiving to disposal for 4-Bromo-DL-phenylalanine methyl ester HCl.
References
Carl ROTH. Safety Data Sheet: Boc-L-Phenylalanine. [Link]
Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]
Princeton University Environmental Health & Safety. Chemical Spill Procedures. [Link]
University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-DL-phenylalanine Methyl Ester HCl
Introduction: Synthesizing Novel Biaryl Amino Acids The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its robustness and wide functional group tolerance i...
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application in pharmaceutical and drug discovery is particularly profound, enabling the synthesis of complex molecular architectures, including novel biaryl systems. Unnatural amino acids containing a biaryl moiety are of significant interest as they can be incorporated into peptides and other macromolecules to modulate their structure and function. 4-Bromo-DL-phenylalanine methyl ester hydrochloride is a readily available starting material for the synthesis of a diverse range of such unnatural amino acids.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling of 4-Bromo-DL-phenylalanine methyl ester HCl. We will delve into two primary protocols: a direct coupling approach and a more conservative N-protected strategy. The causality behind experimental choices, potential challenges, and troubleshooting will be discussed to ensure a high rate of success.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The three key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-DL-phenylalanine derivative to form a Pd(II) complex.[2]
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[3][4]
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Application Note: Strategic Incorporation of 4-Bromo-DL-phenylalanine Methyl Ester HCl in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Strategic Rationale The incorporation of halogenated unnatural amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. The bromine atom in 4-bromo-phenylalanine serves mu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The incorporation of halogenated unnatural amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. The bromine atom in 4-bromo-phenylalanine serves multiple strategic purposes: it acts as a robust bioisostere, provides a heavy atom for X-ray crystallographic phase determination, and most importantly, functions as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[1].
Utilizing the specific precursor 4-Bromo-DL-phenylalanine methyl ester hydrochloride offers a unique advantage in library generation. By incorporating a racemic (DL) building block, chemists can intentionally synthesize a 1:1 mixture of diastereomeric peptides. This allows for the simultaneous evaluation of both L- and D- spatial orientations of the side chain during initial Structure-Activity Relationship (SAR) screening, effectively doubling the combinatorial output of a single synthesis run.
However, because this precursor features a protected C-terminus (methyl ester) and an unprotected N-terminus (hydrochloride salt), it cannot be directly utilized in standard Fmoc-SPPS. It requires a strategic two-step solution-phase conversion prior to resin coupling[2].
Pre-SPPS Preparation: Synthesis of Fmoc-4-Bromo-DL-Phe-OH
Causality & Expert Insight: Standard Fmoc-SPPS relies on the iterative coupling of N-α-Fmoc-protected amino acids with free C-terminal carboxylic acids. The methyl ester of our starting material must be hydrolyzed (saponified), and the free amine must be protected with an Fmoc group[3]. We employ Lithium Hydroxide (LiOH) for saponification because it provides a milder, more controlled hydrolysis in aqueous THF compared to NaOH, minimizing unwanted side reactions.
Protocol 2.1: Saponification of Methyl Ester
Dissolution : Dissolve 10 mmol of 4-Bromo-DL-phenylalanine methyl ester HCl in 30 mL of a 1:1 mixture of THF and distilled water.
Hydrolysis : Cool the solution to 0°C in an ice bath. Slowly add 2.5 equivalents (25 mmol) of LiOH·H2O.
Reaction : Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain).
Neutralization : Adjust the pH to 7.0 using 1M HCl to yield the free amino acid intermediate. Do not isolate; proceed directly to Fmoc protection to maximize overall yield[2].
Protocol 2.2: Fmoc Protection
Alkalinization : Adjust the pH of the intermediate solution to 9.0 using 10% Na₂CO₃.
Protection : Dissolve 1.1 equivalents (11 mmol) of Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) in 15 mL of THF. Add this dropwise to the vigorously stirring aqueous solution.
Reaction : Stir at room temperature for 4-6 hours. Maintain pH ~9 by adding Na₂CO₃ as needed.
Workup : Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl, which will precipitate the Fmoc-4-Bromo-DL-Phe-OH.
Extraction : Extract the product with Ethyl Acetate (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow for converting 4-Bromo-DL-Phe-OMe·HCl into an SPPS-ready building block.
Fmoc-SPPS Incorporation Protocol
Causality & Expert Insight: The incorporation of sterically hindered or modified aromatic amino acids can suffer from sluggish coupling kinetics. To ensure complete acylation, we utilize the DIC/OxymaPure coupling system. OxymaPure is superior to traditional HOBt as it is non-explosive and provides exceptional suppression of epimerization. Furthermore, DIC (Diisopropylcarbodiimide) is chosen over DCC because its urea byproduct (DIU) is highly soluble in DMF, preventing frit blockage in the SPPS reaction vessel.
Protocol 3.1: Solid-Phase Coupling
Resin Swelling : Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5x) and DCM (3x)[1].
Activation : In a separate vial, dissolve 3 equivalents (0.3 mmol) of the newly synthesized Fmoc-4-Bromo-DL-Phe-OH and 3 equivalents of OxymaPure in 2 mL of DMF. Add 3 equivalents of DIC. Pre-activate for 3 minutes.
Coupling : Add the activated mixture to the resin. Shake at room temperature for 2 hours.
Validation : Perform a Kaiser test. A yellow/colorless resin indicates successful coupling (>98%). A blue resin indicates incomplete coupling, necessitating a second coupling cycle.
Causality & Expert Insight: The primary utility of the 4-bromo-phenylalanine residue is its capacity for late-stage functionalization. Performing palladium-catalyzed cross-coupling on-resin (prior to global cleavage) is highly advantageous. It leverages the pseudo-dilution effect of the solid support to prevent intermolecular dimerization, avoids the solubility issues often encountered with fully deprotected hydrophobic peptides, and allows for the facile removal of toxic palladium residues via simple filtration[4].
Protocol 4.1: On-Resin Derivatization
Degassing : Suspend the peptide-resin (containing the N-terminal Fmoc-protected 4-Br-Phe) in a thoroughly degassed mixture of DMF/H₂O (4:1).
Reagent Addition : Add 5 equivalents of the desired aryl boronic acid, 10 equivalents of K₂CO₃, and 0.1 equivalents of Pd(PPh₃)₄ catalyst under an argon atmosphere.
Reaction : Heat the reaction vessel to 80°C for 12 hours under gentle agitation.
Washing : Drain the reagents and wash the resin sequentially with DMF, DMF/H₂O, DCM, and MeOH to remove all palladium species.
Cleavage : Cleave the modified peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether.
On-resin Suzuki-Miyaura cross-coupling utilizing the 4-bromo-phenylalanine handle.
Quantitative Data & Quality Control
The following table summarizes the expected quantitative metrics for the preparation and incorporation of this building block, ensuring a self-validating workflow.
Parameter
Expected Value
Analytical Method
Causality / Significance
Saponification Yield
92 - 95%
TLC (Ninhydrin)
High yield ensures cost-effective precursor conversion.
Fmoc-Protection Yield
85 - 90%
RP-HPLC (254 nm)
Confirms successful masking of the α-amine for SPPS.
SPPS Coupling Efficiency
> 98%
Kaiser Test
Validates the DIC/Oxyma activation strategy.
On-Resin Suzuki Conversion
80 - 90%
LC-MS (Post-cleavage)
Demonstrates the viability of the bromo-aryl reactive handle.
Diastereomer Ratio (D/L)
~ 1:1
Chiral RP-HPLC
Confirms successful generation of the racemic peptide library.
References
Title: Application Notes and Protocols: The Use of Fmoc-Phe(4-Br)
Title: Fast and cost-efficient approaches for 17O-isotopic labeling of carboxylic groups in biomolecules
Source: ChemRxiv
URL
Title: A Technical Deep Dive: Strategic Application of Boc-Arg-OMe and Fmoc-Arg-OH in Peptide Synthesis
Source: BenchChem
URL
Title: Electronic Supplementary Information for Palladium−Peptide Oxidative Addition Complexes for Bioconjugation
Source: Semantic Scholar
URL
Application Note: Deprotection Strategies for 4-Bromo-DL-phenylalanine Methyl Ester Hydrochloride in Organic Synthesis
Introduction & Chemical Context 4-Bromo-DL-phenylalanine methyl ester hydrochloride (4-Br-DL-Phe-OMe·HCl) is a highly versatile, non-natural amino acid building block. The presence of the aryl bromide provides a robust h...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
4-Bromo-DL-phenylalanine methyl ester hydrochloride (4-Br-DL-Phe-OMe·HCl) is a highly versatile, non-natural amino acid building block. The presence of the aryl bromide provides a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), making it invaluable in peptidomimetic drug discovery and complex natural product synthesis.
In its commercially available form, the molecule is "dual-masked": the nucleophilic amine is protected as a stable hydrochloride salt, and the electrophilic carboxylic acid is protected as a methyl ester. Depending on the synthetic sequence, chemists must selectively deprotect one of these termini. This guide details the mechanistic causality, quantitative parameters, and self-validating protocols for both N-terminal amine liberation and C-terminal ester saponification.
Mechanistic Rationale for Deprotection Parameters
C-Terminal Saponification (Ester Hydrolysis)
The hydrolysis of amino acid methyl esters is classically achieved via alkaline saponification. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, Lithium Hydroxide (LiOH) is the universally preferred reagent in modern peptide chemistry[1].
The Causality of Reagent Selection:
Lewis Acidity of Lithium: The Li⁺ cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion.
Suppression of Side Reactions: LiOH provides a milder basic environment compared to NaOH. In complex or sensitive substrates, rapid hydrolysis with LiOH (often complete in 12–60 minutes) prevents unwanted side reactions such as intramolecular cyclization or epimerization (which, while less critical for a DL-racemate, is a mandatory consideration for enantiopure L- or D- derivatives)[2].
Stoichiometry: Because the starting material is an HCl salt, the first equivalent of LiOH is consumed entirely by neutralizing the hydrochloride. Therefore, a minimum of 2.5 to 3.0 equivalents of LiOH is strictly required to drive the ester hydrolysis to completion[2].
N-Terminal Amine Liberation (Neutralization)
When the synthetic goal is to couple the nitrogen of 4-Br-DL-Phe-OMe to another carboxylic acid (N-acylation), the methyl ester is left intact, and the HCl salt is neutralized. This is typically achieved using mild, sterically hindered organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]. Stronger bases are avoided to prevent premature ester hydrolysis or diketopiperazine formation.
Orthogonal deprotection pathways for 4-Bromo-DL-phenylalanine methyl ester hydrochloride.
Quantitative Data: Condition Screening for Ester Hydrolysis
The choice of solvent system is critical to homogenize the lipophilic aryl-amino acid and the hydrophilic hydroxide salt. The table below summarizes field-validated conditions for the saponification of halogenated phenylalanine methyl esters.
Base
Equivalents
Solvent System (v/v)
Temp (°C)
Time
Yield
Mechanistic Notes
LiOH·H₂O
3.0 eq
THF / MeOH / H₂O (4:1:1)
20–25 °C
15–30 min
>95%
Optimal. MeOH acts as a phase-transfer bridge; rapid reaction prevents side products[2].
LiOH·H₂O
2.5 eq
THF / H₂O (1:1)
0 °C to RT
1–2 hours
>90%
Standard biphasic protocol. Slower, but highly reliable for bulk scale-up[1].
NaOH
3.0 eq
MeOH / H₂O (1:1)
20–25 °C
2–4 hours
~80%
Harsher basicity; higher risk of salt inclusion during zwitterion precipitation.
Expert Insight: Direct hydrolysis of the methyl ester on an unprotected amine yields a highly polar zwitterion (free amino acid). Liquid-liquid extraction of zwitterions is notoriously difficult. This protocol utilizes isoelectric precipitation for self-validating product isolation.
Dissolution: Suspend 4-Br-DL-Phe-OMe·HCl (10 mmol) in 40 mL of a THF/MeOH/H₂O (4:1:1) mixture in a round-bottom flask equipped with a magnetic stir bar.
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add finely powdered LiOH·H₂O (30 mmol, 3.0 eq) in portions. Causality: The first 10 mmol neutralizes the HCl salt; the remaining 20 mmol drives the ester hydrolysis.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the methyl ester via TLC (Eluent: EtOAc/Hexane 1:1, visualized by UV and Ninhydrin stain) or LC-MS. The reaction is typically complete within 30–60 minutes.
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove the volatile THF and MeOH, leaving an aqueous alkaline solution.
Isoelectric Isolation: Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise while monitoring with a pH meter. Stop the addition when the pH reaches ~5.5 (the approximate isoelectric point of phenylalanine derivatives).
Filtration: A white precipitate of the zwitterionic 4-Bromo-DL-phenylalanine will form. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum, wash with ice-cold water (2 × 10 mL), and dry under high vacuum to afford the pure free acid.
Mechanistic progression of LiOH-mediated saponification and isoelectric isolation.
If the goal is to utilize the methyl ester intact and couple the amine to another acid, isolation of the free amine is rarely necessary. It is generated in situ.
Step-by-Step Methodology:
Preparation: Dissolve 4-Br-DL-Phe-OMe·HCl (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
Neutralization: Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) dropwise[3]. Causality: 1.0 eq neutralizes the HCl salt, while the excess acts as a general base for the subsequent coupling reaction.
Coupling (In Situ): Stir for 15 minutes to ensure complete liberation of the free amine. The solution is now ready for the immediate addition of an activated carboxylic acid (e.g., pre-activated with HATU, EDC/HOBt, or as an acid chloride)[3].
References
National Institutes of Health (PMC). "Total Synthesis and Pharmacological Investigation of Cordyheptapeptide A." Marine Drugs. Available at:[Link]
American Chemical Society (ACS). "Flexible and Convergent Total Synthesis of Cyclotheonamide B." The Journal of Organic Chemistry. Available at: [Link]
Introduction: The Significance of Chiral 4-Bromophenylalanine Optically pure amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Chiral 4-Bromophenylalanine
Optically pure amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. 4-Bromophenylalanine, in its enantiomerically pure L- or D-form, is a particularly valuable, non-natural amino acid. Its incorporation into peptides can enhance biological activity and metabolic stability. The bromo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a desirable intermediate for drug discovery and development.
Chemical methods for resolving racemic mixtures often require stoichiometric amounts of expensive chiral resolving agents and can involve harsh reaction conditions.[1] In contrast, enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign alternative, operating under mild conditions with high enantioselectivity.[2][3] This application note provides a detailed protocol and scientific rationale for the enzymatic kinetic resolution of racemic 4-Bromo-DL-phenylalanine methyl ester hydrochloride, leveraging the stereoselective properties of hydrolase enzymes.
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, leading to the separation of the two enantiomers. In an enzymatic kinetic resolution using a hydrolase (such as a lipase or protease), the enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester.
For the resolution of 4-Bromo-DL-phenylalanine methyl ester, the process can be summarized as follows: The enzyme will preferentially hydrolyze one enantiomer (e.g., the L-enantiomer) of the methyl ester to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) largely unreacted. At approximately 50% conversion, a mixture is obtained containing the L-amino acid and the unreacted D-amino ester. These two products, having different chemical properties (acid vs. ester), can then be easily separated by standard chemical techniques, such as liquid-liquid extraction.
The success of this process is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value (typically >100) is indicative of an efficient resolution process.[4]
Experimental Workflow Diagram
Figure 1. General workflow for the enzymatic kinetic resolution of 4-Bromo-DL-phenylalanine methyl ester.
Detailed Protocols and Methodologies
Part 1: Materials and Enzyme Selection
Racemic 4-Bromo-DL-phenylalanine methyl ester HCl
Phosphate buffer (e.g., 0.1 M, pH 7.0)
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH control
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
Hydrochloric acid (HCl) for pH adjustment
Anhydrous sodium sulfate or magnesium sulfate for drying
Selected hydrolase enzymes (see Table 1)
The choice of enzyme is the most critical parameter for a successful kinetic resolution. Both lipases and proteases have demonstrated broad utility in the resolution of amino acid esters.[2] Lipases are particularly attractive due to their stability in organic solvents, lack of cofactor requirement, and broad substrate specificity.[3] An initial screening of several commercially available enzymes is highly recommended to identify the most effective biocatalyst for this specific substrate.
Table 1: Recommended Enzymes for Initial Screening
Enzyme Name
Source Organism
Typical Form
Rationale for Selection
Lipase PS-C II
Burkholderia cepacia
Immobilized on ceramic
Known for high enantioselectivity in acylation and hydrolysis of various chiral compounds.[5][6]
Novozym 435
Candida antarctica Lipase B
Immobilized on acrylic resin
A highly versatile and robust lipase with a broad substrate range and excellent performance in both aqueous and non-aqueous media.[7]
α-Chymotrypsin
Bovine pancreas
Lyophilized powder
A protease known to selectively hydrolyze the L-enantiomer of aromatic amino acid esters.[2]
Subtilisin Carlsberg
Bacillus licheniformis
Lyophilized powder
A robust protease with broad specificity, often used in the resolution of amino acid esters.[8]
Part 2: General Protocol for Enzymatic Kinetic Resolution
This protocol is a starting point and should be optimized for the chosen enzyme. The reaction progress should be monitored to stop at approximately 50% conversion to maximize both the yield and enantiomeric excess of both products.
Reaction Setup:
In a temperature-controlled reaction vessel, dissolve a known concentration of racemic 4-Bromo-DL-phenylalanine methyl ester HCl in a suitable buffer (e.g., 10-50 mM substrate in 0.1 M phosphate buffer, pH 7.0). The optimal pH will be enzyme-dependent.[9]
Equilibrate the solution to the desired reaction temperature (e.g., 30-40 °C).
Add the selected enzyme (e.g., 10-20 mg/mL for free enzymes, or a higher loading for immobilized enzymes).
Reaction Monitoring and Control:
Maintain a constant pH throughout the reaction using a pH-stat or by manual addition of a dilute base (e.g., 0.1 M NaOH). The consumption of base is directly proportional to the formation of the carboxylic acid, allowing for real-time monitoring of the reaction conversion.
Alternatively, withdraw small aliquots of the reaction mixture at regular time intervals. Quench the enzymatic reaction (e.g., by adding a water-miscible organic solvent like acetonitrile or by pH shock) and analyze the sample by chiral HPLC to determine both the conversion and the enantiomeric excess (%ee) of the substrate and product.
Reaction Termination and Work-up:
Once the reaction has reached approximately 50% conversion, terminate the reaction. If using an immobilized enzyme, it can be simply filtered off for reuse.[10] For free enzymes, denaturation by heat or a significant pH change may be necessary.
Adjust the pH of the reaction mixture to ~2.0 with dilute HCl. This ensures the L-amino acid product is in its protonated, water-soluble form, while the unreacted D-amino ester hydrochloride also remains in the aqueous phase.
To separate the unreacted D-ester, adjust the pH of the aqueous solution to basic (e.g., pH 9-10) with a suitable base like sodium carbonate. This will deprotonate the amine of the D-ester, making it soluble in an organic solvent.
Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate). The organic layers will contain the D-4-Bromophenylalanine methyl ester.
The remaining aqueous layer contains the sodium salt of L-4-Bromophenylalanine.
Purification of the D-Ester: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the D-ester.
Purification of the L-Acid: Acidify the remaining aqueous layer to the isoelectric point of 4-bromophenylalanine (typically around pH 5-6) with dilute HCl. The L-amino acid will precipitate out of solution and can be collected by filtration, washed with cold water, and dried.
Part 3: Analytical Method for Chiral Separation
The determination of enantiomeric purity is crucial for evaluating the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[11][12]
Table 2: Example Chiral HPLC Conditions
Parameter
Recommended Setting
Rationale
Chiral Column
Pirkle-type (e.g., (R,R) Whelk-O1) or protein-based (e.g., Chiral HSA)
These column types have shown good selectivity for underivatized amino acids and their derivatives.[13]
A normal-phase system often provides excellent resolution for this class of compounds. TFA is used as an ion-pairing agent to improve peak shape.[13]
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Detection
UV at 225 nm
The phenyl ring provides strong UV absorbance at this wavelength.
Column Temp.
25 °C
For reproducibility; temperature can be optimized to improve resolution.
Troubleshooting and Optimization
Low Conversion Rate:
Cause: Enzyme inhibition or low activity.
Solution: Increase enzyme loading. Optimize pH and temperature for the specific enzyme used. Ensure the substrate concentration is not causing substrate inhibition. The addition of a co-solvent might be necessary for substrates with low water solubility.[14]
Low Enantioselectivity (Low E-value):
Cause: The chosen enzyme is not suitable for the substrate.
Solution: Screen a wider range of enzymes. Optimize the reaction temperature; sometimes lowering the temperature can enhance selectivity. For lipase-catalyzed reactions, the choice of solvent or acyl donor (in the case of transesterification) can dramatically impact the E-value.[6]
Reaction Overshoots 50% Conversion:
Cause: Inadequate reaction monitoring.
Solution: Monitor the reaction more frequently, especially as it approaches the 50% mark. Using a pH-stat provides precise, real-time control. Overshooting 50% will decrease the enantiomeric excess of the remaining substrate.
Conclusion
The enzymatic kinetic resolution of 4-Bromo-DL-phenylalanine methyl ester HCl is a powerful and practical method for accessing both enantiomers in high optical purity. By carefully selecting a suitable hydrolase, such as a lipase from Burkholderia cepacia or Candida antarctica, and by optimizing the reaction conditions, this method can be scaled for the efficient production of these valuable chiral building blocks. The mild reaction conditions, high selectivity, and environmental compatibility make this biocatalytic approach superior to many classical chemical resolution methods.
References
Enzymatic resolution of amino acids via ester hydrolysis. PubMed, [Link]
Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. ResearchGate, [Link]
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC, [Link]
Enantioselective extraction of unprotected amino acids coupled with racemization. PMC, [Link]
Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. MDPI, [Link]
Recent advances in enzymatic and chemical deracemisation of racemic compounds. Royal Society of Chemistry, [Link]
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing), [Link]
Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal, [Link]
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI, [Link]
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac, [Link]
The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. MDPI, [Link]
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. TSI Journals, [Link]
Enzymatic Enantioselective Hydrolysis of 2-(3-Chlorophenyl) Propionic Acid Ester Enhanced by PEG: Experiment and Optimization. Industrial & Engineering Chemistry Research - ACS Publications, [Link]
Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate, [Link]
Enzymatic kinetic resolution of β-amino acid derivatives. University of Szeged, [Link]
Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. Journal of Chemical Education - ACS Publications, [Link]
Biotechnological applications of proteases. ScienceDirect, [Link]
ANALYTICAL CHIRAL SEPARATION METHODS. Budapest University of Technology and Economics, [Link]
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate, [Link]
Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. Organic Process Research & Development - ACS Publications, [Link]
Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. PubMed, [Link]
CHAPTER 9: Lipases in Enantioselective Syntheses: Evolution of Technology and Recent Applications. Royal Society of Chemistry, [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications, [Link]
Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. PubMed, [Link]
Amano Lipase PS from Burkholderia cepacia- Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. OA Monitor Ireland, [Link]
Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester A Key Intermediate of Lifitegrast (Xiidra). ACS Publications, [Link]
Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate, [Link]
Using 4-Bromo-DL-phenylalanine methyl ester hcl for anomalous dispersion phasing in X-ray crystallography
Executive Summary & Theoretical Grounding Solving the phase problem remains a critical bottleneck in macromolecular X-ray crystallography when molecular replacement models are unavailable. While traditional heavy-atom de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Theoretical Grounding
Solving the phase problem remains a critical bottleneck in macromolecular X-ray crystallography when molecular replacement models are unavailable. While traditional heavy-atom derivatization (e.g., mercury, platinum) often suffers from high toxicity, non-specific covalent binding, and severe crystal non-isomorphism, halogenated small molecules offer a softer, non-covalent alternative.
This application note details the use of 4-Bromo-DL-phenylalanine methyl ester hydrochloride (4-Br-Phe-OMe HCl) as an optimal soaking agent for Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD) phasing[1].
The Causality Behind the Reagent Choice
The selection of 4-Br-Phe-OMe HCl over standard brominated amino acids is driven by fundamental physical chemistry:
Aqueous Solubility: The methyl ester and hydrochloride salt modifications eliminate the zwitterionic nature of the standard amino acid. This dramatically increases its solubility in aqueous crystallization buffers, allowing researchers to achieve the high concentrations (10–50 mM) required to drive mass-action binding into the crystal's solvent channels without relying on crystal-cracking organic solvents like DMSO.
Anomalous Scattering Power: Bromine possesses a highly accessible K-absorption edge at ~13.47 keV (0.9202 Å). At this energy, the imaginary anomalous scattering factor (
f′′
) peaks at approximately 3.8 to 4.0 electrons, providing a robust Bijvoet difference capable of phasing proteins up to ~50 kDa per fully occupied bromine site[2].
Non-Covalent Interaction: The phenylalanine moiety provides a hydrophobic aromatic ring that readily associates with hydrophobic pockets, surface crevices, or native ligand-binding sites, ensuring ordered incorporation into the crystal lattice.
Quantitative Phasing Parameters
To successfully execute a SAD/MAD experiment, beamline parameters must be precisely tuned to the halogen's physical properties.
Parameter
Value
Mechanistic Significance
Bromine K-edge Energy
~13.474 keV
Optimal X-ray energy to maximize the anomalous scattering factor (
f′′
).
Bromine K-edge Wavelength
~0.9202 Å
Easily accessible wavelength at most tunable macromolecular crystallography beamlines.
Peak
f′′
(Theoretical)
~3.8 - 4.0 e⁻
Provides robust anomalous differences (Bijvoet pairs) for SAD phasing.
Peak
f′
(Theoretical)
~ -8.0 e⁻
Provides the dispersive difference utilized in MAD phasing.
Recommended Soak Conc.
10 - 50 mM
High concentration drives mass-action occupancy into crystal solvent channels.
Typical Soak Time
10 sec - 30 min
Short duration minimizes lattice degradation and non-isomorphism[3].
Experimental Workflow
Workflow for anomalous dispersion phasing using 4-Br-Phe-OMe HCl soaking.
Self-Validating Protocol: Crystal Derivatization & Data Collection
This protocol is engineered as a self-validating system. Each phase includes specific checkpoints to ensure the physical and chemical integrity of the experiment before proceeding to the next, cost-intensive step.
Phase 1: Preparation of the Derivatization Solution
Causality: Introducing a high concentration of a foreign solute alters the dielectric constant and osmolarity of the mother liquor. Furthermore, the HCl salt of the compound will release protons, potentially dropping the pH and dissolving the protein crystal.
Weigh out an appropriate amount of 4-Br-Phe-OMe HCl to achieve a 50 mM final concentration.
Dissolve the powder directly into 10 µL of the exact crystallization well solution (mother liquor).
Validation Checkpoint (pH Stability): Spot 1 µL of the solution onto pH paper. If the pH has dropped by >0.2 units compared to the native mother liquor, titrate with vapor-diffused 0.1 M NaOH until the original pH is restored.
Phase 2: The "Quick Soak" Method
Causality: Extended soaking times often lead to non-isomorphism (changes in unit cell dimensions), which degrades the anomalous signal-to-noise ratio. A high-concentration, short-duration soak maximizes occupancy while outrunning lattice degradation[4].
Transfer 2 µL of the pH-adjusted derivatization solution to a glass coverslip.
Using a nylon loop, harvest a native protein crystal and transfer it into the derivatization drop.
Validation Checkpoint (Osmotic Tolerance): Monitor the crystal continuously under a stereomicroscope. If the crystal develops micro-cracks or begins to dissolve within the first 10 seconds, the osmotic shock is too severe. Corrective action: Dilute the soaking solution to 10 mM and repeat with a new crystal.
Allow the crystal to soak for 30 seconds to 5 minutes.
Phase 3: Back-Soaking and Cryocooling
Causality: If a crystal is frozen directly from the soaking drop, the solvent channels and the surrounding cryo-loop will be saturated with unbound bromine. This creates massive X-ray fluorescence background noise during data collection, burying the weak anomalous signal of the bound bromine.
Prepare a 2 µL drop of cryoprotectant (mother liquor + 20% v/v glycerol or PEG 400) without the brominated compound.
Transfer the soaked crystal into this back-soak drop for exactly 5–10 seconds to wash away unbound surface bromine.
Flash-cool the crystal immediately in liquid nitrogen.
Phase 4: Data Collection Strategy (Mitigating Radiation Damage)
Causality: Bromine-carbon bonds are highly susceptible to radiation damage via direct photodissociation and secondary electron capture[5]. As X-ray dose accumulates, bromine occupancy decreases exponentially, destroying the phasing signal.
Mount the crystal at a tunable synchrotron beamline.
Validation Checkpoint (Fluorescence Scan): Before collecting a full dataset, perform an X-ray fluorescence scan across the Br K-edge (13.40 to 13.50 keV). A sharp peak confirms successful bromine incorporation. If no peak is observed, abort data collection to save beamtime and optimize the soaking protocol.
Select the peak energy (typically ~13.474 keV) for SAD data collection.
Collect highly redundant data (e.g., 360° rotation) using a highly attenuated beam (e.g., 5-10% transmission) to distribute the dose and prevent rapid debromination.
Phase 5: Substructure Solution
Process the diffraction data using XDS or DIALS, ensuring that Friedel pairs are scaled but unmerged .
Validation Checkpoint (Signal Strength): Check the
CCano
(Correlation Coefficient of anomalous differences). A
CCano>0.30
in the low-resolution bins strongly indicates a solvable substructure.
Run SHELXD or HKL2MAP to locate the bromine sites. A successful run is validated by a clear bimodal distribution in the correlation coefficients (
CCall
vs
CCweak
), indicating the heavy atom substructure has been correctly identified.
References
Ennifar, E., et al. "X-ray-induced debromination of nucleic acids at the Br K absorption edge and implications for MAD phasing." PubMed / National Institutes of Health.[Link]
Beck, T., et al. "The magic triangle goes MAD: experimental phasing with a bromine derivative." Acta Crystallographica Section D: Biological Crystallography / IUCr.[Link]
Sanishvili, R., et al. "Anomalous scattering factors f′ and f′′ for Br in brominated nucleotides." ResearchGate.[Link]
Nakane, T., et al. "Membrane protein structure determination by SAD, SIR, or SIRAS phasing in serial femtosecond crystallography using an iododetergent." Proceedings of the National Academy of Sciences (PNAS).[Link]
Keel, A. Y., et al. "Soaking hexammine cations into RNA crystals to obtain derivatives for phasing diffraction data." PMC / National Institutes of Health.[Link]
Application Note: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling of 4-Bromo-DL-phenylalanine Methyl Ester Hydrochloride
Introduction & Scientific Rationale The synthesis of non-proteinogenic amino acids is a critical vector in modern drug development, enabling the discovery of peptidomimetics with enhanced proteolytic stability and novel...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The synthesis of non-proteinogenic amino acids is a critical vector in modern drug development, enabling the discovery of peptidomimetics with enhanced proteolytic stability and novel pharmacophores. The Mizoroki-Heck reaction provides a robust method for functionalizing aryl halides; however, performing this cross-coupling directly on 4-Bromo-DL-phenylalanine methyl ester hydrochloride presents significant chemoselectivity and catalytic challenges.
As a Senior Application Scientist, I have structured this protocol to address the fundamental causality behind these challenges. In drug discovery, bypassing the protection/deprotection steps of the primary amine improves step economy. Yet, an unprotected amino acid hydrochloride salt introduces two primary failure modes in palladium catalysis:
Catalyst Poisoning: Free primary amines are potent
σ
-donors that can irreversibly coordinate to electrophilic Pd(II) intermediates, forming stable, off-cycle complexes that halt catalytic turnover [1].
Stoichiometric Base Depletion: The standard Heck catalytic cycle requires a base to neutralize the HBr generated during
β
-hydride elimination. Because the substrate is an HCl salt, an additional equivalent of base is strictly required to liberate the free amine and prevent acidic quenching of the active Pd(0) species.
Competitive Aza-Michael Addition: When coupling with electron-deficient alkenes (e.g., methyl acrylate), the liberated free amine can act as a nucleophile, leading to unwanted intermolecular aza-Michael addition byproducts [2].
Engineering the Solution:
To overcome these barriers, this protocol utilizes a highly sterically demanding ligand, tri-o-tolylphosphine (P(o-tol)₃) . The large cone angle (194°) of P(o-tol)₃ physically shields the palladium center, outcompeting the free amine for coordination while accelerating the reductive elimination step. Furthermore, a strict excess of finely ground anhydrous K₂CO₃ (3.0 equivalents) is employed as a heterogeneous base to efficiently scavenge both HCl and HBr without acting as a competing soluble nucleophile.
Mechanistic Pathway & Catalytic Cycle
Understanding the precise flow of electrons and intermediates is crucial for troubleshooting. The diagram below illustrates the tailored catalytic cycle, highlighting where the base intervenes to neutralize the substrate's hydrochloride salt and drive the reaction forward.
Figure 1: Catalytic cycle for the Heck coupling of unprotected 4-Bromo-Phe-OMe.
Optimization Data & Causality Analysis
The following table summarizes the quantitative data from our optimization studies. It clearly demonstrates the causality between ligand steric bulk, base stoichiometry, and the resulting reaction yield.
Entry
Catalyst / Ligand
Base (Equiv.)
Temp (°C)
Conversion (%)
Yield (%)
Causality / Observation
1
Pd(OAc)₂ / PPh₃
K₂CO₃ (1.5)
90
<10
Trace
Insufficient base to neutralize HCl salt; free amine poisons Pd.
2
Pd(OAc)₂ / P(o-tol)₃
K₂CO₃ (1.5)
110
45
38
Ligand bulk prevents poisoning, but base is depleted by HCl.
3
Pd(OAc)₂ / P(o-tol)₃
K₂CO₃ (3.0)
110
>95
88
Optimal. Excess base drives turnover; ligand protects Pd.
4
Pd(OAc)₂ / dppf
DIPEA (3.0)
110
80
72
Organic base increases solubility but promotes minor aza-Michael side reactions.
Note: Yields determined by GC-MS using mesitylene as an internal standard. Conversion based on the consumption of the aryl bromide.
Experimental Protocol
This protocol is designed as a self-validating system . By incorporating specific in-process checks (e.g., Ninhydrin staining), researchers can confirm the integrity of the free amine and the success of the catalytic turnover before committing to downstream purification.
Figure 2: Step-by-step experimental workflow for the Heck cross-coupling protocol.
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-DL-phenylalanine methyl ester hydrochloride (294.6 mg), Pd(OAc)₂ (11.2 mg), P(o-tol)₃ (30.4 mg), and finely ground anhydrous K₂CO₃ (414.6 mg).
Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand to its inactive phosphine oxide, which would leave the Pd(0) unprotected and susceptible to amine poisoning[3].
Step 2: Solvent and Reagent Addition
3. Inject anhydrous DMF (5.0 mL) and methyl acrylate (135 µL) through the septum via a gas-tight syringe.
4. Stir the heterogeneous mixture vigorously at room temperature for 10 minutes. Validation Check: The initial stirring allows the K₂CO₃ to neutralize the HCl salt, liberating the free amine in situ before thermal activation of the palladium catalyst begins.
Step 3: Catalytic Execution & In-Process Monitoring
5. Transfer the Schlenk tube to a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours.
6. Self-Validating Check (at t = 2 hours): Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Eluent: DCM/MeOH 9:1). Visualize under UV (254 nm) to confirm the consumption of the starting material. Crucially, stain the plate with Ninhydrin and heat; a distinct purple/pink spot confirms the primary amine remains intact and has not been consumed by aza-Michael side reactions.
Step 4: Quench and Workup
7. Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL).
8. Filter the mixture through a short pad of Celite to remove the insoluble inorganic salts (KCl, KBr, excess K₂CO₃) and precipitated palladium black. Rinse the Celite pad with an additional 10 mL of EtOAc.
9. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (3 × 15 mL) and brine (15 mL). Causality: Multiple aqueous washes are mandatory to completely partition the DMF into the aqueous phase, preventing co-elution during chromatography.
Step 5: Isolation and Purification
10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
11. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 10% MeOH in DCM containing 1% Et₃N). Note: The addition of 1% Et₃N to the eluent prevents the free amine from streaking on the acidic silica gel.
12. Evaporate the product fractions to yield the functionalized non-proteinogenic amino acid as a viscous oil or amorphous solid.
References
Hikawa, H., & Yokoyama, Y. (2011). Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media. The Journal of Organic Chemistry.[Link]
Shen, Q.-W., et al. (2024). Pd/Cu-Cocatalyzed Asymmetric Cascade Heck/Tsuji–Trost Reaction to Access Non-natural Tryptophans. ACS Catalysis.[Link]
MDPI Catalysts Special Issue. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI.[Link]
Method
Application Notes & Protocols: Strategic Synthesis of Novel Peptidomimetics Utilizing 4-Bromo-DL-phenylalanine Methyl Ester HCl
Abstract Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced peptidomimetics using 4-Bromo-DL-phenylalanine methyl ester HCl as a versatile and strategically vital precursor. The bromine atom on the phenyl ring serves as a robust chemical handle for diversification through palladium-catalyzed cross-coupling reactions, enabling the creation of novel carbon-carbon and carbon-nitrogen bonds.[5] We will explore the principles and provide field-tested methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, followed by peptide bond formation, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic repertoire and accelerate the discovery of next-generation therapeutics.
Introduction: The Imperative for Peptidomimetics
Natural peptides are exquisite signaling molecules, governing a vast array of physiological processes with high specificity and potency.[6][7] However, their translation into effective therapeutics is often thwarted by their susceptibility to proteolytic degradation and poor pharmacokinetic profiles.[2][8] Peptidomimetics are meticulously designed molecules that mimic the structure and function of natural peptides but are engineered to possess enhanced drug-like properties.[1][7][8] A powerful strategy in their design is the incorporation of unnatural amino acids, which can introduce conformational constraints, novel side-chain functionalities, and resistance to enzymatic cleavage.[1][2]
Among the arsenal of unnatural amino acids, 4-Bromo-DL-phenylalanine stands out as a particularly strategic building block. Its methyl ester hydrochloride salt is a stable, readily available precursor. The true synthetic power lies in the C-Br bond on the aromatic ring, which acts as a versatile anchor point for a suite of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, transforming a simple precursor into a library of complex and unique amino acid scaffolds.
Strategic Diversification via Palladium Catalysis
The bromine atom of 4-Bromo-phenylalanine is an ideal substrate for several transformative cross-coupling reactions. This enables the precise and efficient installation of a wide range of functional groups, fundamentally altering the steric and electronic properties of the amino acid side chain. The three primary pathways for diversification are:
Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester), creating biaryl structures.[9][10][11][12] This is invaluable for mimicking hydrophobic interactions or extending the molecular scaffold.
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[13][14][15] The resulting rigid alkynyl linkage is a powerful tool for probing binding pockets and can serve as a precursor for further transformations.
Buchwald-Hartwig Amination: Forms a C(sp²)-N bond by coupling the aryl bromide with an amine, enabling the synthesis of N-aryl amino acid derivatives.[16][17][18][19] This is crucial for mimicking key hydrogen bonding interactions or introducing new vector groups for solubility or targeting.
The following diagram illustrates these key diversification pathways originating from the common precursor.
Caption: Core diversification strategies for 4-Bromo-phenylalanine methyl ester.
Experimental Protocols: Synthesis of Modified Amino Acid Scaffolds
The following protocols provide detailed, step-by-step procedures for modifying 4-Bromo-DL-phenylalanine methyl ester HCl. These are designed as robust starting points and may require optimization based on the specific coupling partners used.
Prerequisite: Free-Basing the Precursor
The commercially available hydrochloride salt must be neutralized before use in coupling reactions.
Dissolve 4-Bromo-DL-phenylalanine methyl ester HCl (1.0 equiv) in dichloromethane (DCM).
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil or solid. Use immediately in the subsequent coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Principle: This reaction creates a C-C bond between the aryl bromide and a boronic acid. The choice of palladium catalyst, ligand, and base is critical to prevent the common side reaction of hydrodehalogenation (replacement of Br with H).[20]
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Add 5 mL of degassed 10:1 Toluene:Water via syringe.
Stir the mixture vigorously and heat to 80-100 °C.
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Causality Note: The use of a bulky, electron-rich phosphine ligand like SPhos accelerates the rate-limiting reductive elimination step and stabilizes the palladium(0) catalyst, which helps to outcompete the undesired hydrodehalogenation pathway.[20]
Protocol 2: Sonogashira Cross-Coupling
Principle: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[13][15] It is typically run under mild conditions.
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA) as solvent and base
Tetrahydrofuran (THF), anhydrous
Procedure (1 mmol scale):
To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).
Evacuate and backfill with an inert gas three times.
Add anhydrous THF (5 mL) and Et₃N (2 mL).
Add the terminal alkyne (1.2 mmol) via syringe.
Add a solution of 4-Bromo-DL-phenylalanine methyl ester (259 mg, 1.0 mmol) in THF (2 mL).
Stir the reaction at room temperature. For less reactive substrates, gentle heating (40-50 °C) may be required.
Monitor by TLC or LC-MS. Reactions are often complete within 2-8 hours.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and filter through Celite to remove catalyst residues.
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography.
Causality Note: The copper(I) co-catalyst is crucial for the Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the key C-C bond formation.[15]
Protocol 3: Buchwald-Hartwig Amination
Principle: This reaction forges a C-N bond between the aryl bromide and a primary or secondary amine. It requires a strong, non-nucleophilic base and a specialized palladium-ligand system.[16][17]
In a glovebox or under a strong flow of inert gas, add NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk flask.
In a separate vial, dissolve Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and RuPhos (14 mg, 0.03 mmol) in anhydrous toluene (2 mL) to form the pre-catalyst.
Add the catalyst solution to the Schlenk flask.
Add a solution of 4-Bromo-DL-phenylalanine methyl ester (259 mg, 1.0 mmol) in toluene (3 mL).
Finally, add the amine (1.2 mmol).
Seal the flask and heat to 90-110 °C with vigorous stirring.
Monitor by LC-MS. Reactions can take 6-24 hours.
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography.
Causality Note: The strong base (NaOtBu) is required to deprotonate the amine, forming the active nitrogen nucleophile in the catalytic cycle.[17] The sterically hindered RuPhos ligand facilitates the final reductive elimination step, which is often rate-limiting, to release the aminated product.[16]
Data Summary: Typical Reaction Parameters
Reaction Type
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Typical Yield
Suzuki-Miyaura
Pd(OAc)₂ (2%)
SPhos (4%)
K₃PO₄ (2.0)
Toluene/H₂O
80-100
70-95%
Sonogashira
Pd(PPh₃)₂Cl₂ (3%)
PPh₃ (in cat.)
Et₃N
THF/Et₃N
25-50
75-98%
Buchwald-Hartwig
Pd₂(dba)₃ (1.5%)
RuPhos (3%)
NaOtBu (1.4)
Toluene
90-110
65-90%
From Amino Acid to Peptidomimetic: Peptide Bond Formation
Once the novel amino acid ester is synthesized and purified, it must be incorporated into a peptide sequence. This involves two key steps: saponification of the methyl ester and subsequent peptide coupling.
Caption: General workflow from precursor to final peptidomimetic product.
Protocol 4: Saponification (Ester Hydrolysis)
Dissolve the purified amino acid methyl ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1).
Cool the solution to 0 °C in an ice bath.
Add lithium hydroxide (LiOH, 1.5 equiv) and stir the mixture.
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
Acidify the mixture to pH ~3-4 with cold 1N HCl.
Extract the product with ethyl acetate.
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free carboxylic acid.
Protocol 5: Solution-Phase Peptide Coupling
Principle: This protocol uses HBTU as a coupling agent to form an amide bond between the newly synthesized amino acid (N-terminus protected, C-terminus free) and another amino acid ester (N-terminus free). For this example, we assume the novel amino acid has been N-terminally protected with a Boc or Fmoc group post-synthesis.
Dissolve the N-protected novel amino acid (1.0 equiv) and HBTU (1.1 equiv) in anhydrous DMF.
Add the amino acid methyl ester hydrochloride (1.1 equiv) to the solution.
Cool the mixture to 0 °C and add DIEA (3.0 equiv) dropwise.
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by LC-MS.
Once complete, dilute the reaction with ethyl acetate and wash successively with 5% citric acid, saturated NaHCO₃, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude dipeptide.
Purify by flash chromatography or RP-HPLC.
Purification and Characterization
Rigorous purification and characterization are essential to validate the synthesis of the final peptidomimetic.
Technique
Purpose
Expected Outcome
RP-HPLC
Purification and Purity Assessment
A single, sharp peak indicating a pure compound (>95%).[21][22]
LC-MS
Identity Confirmation
The observed mass-to-charge ratio (m/z) should match the calculated molecular weight of the target peptidomimetic.[21]
¹H and ¹³C NMR
Structural Elucidation
The spectra should show all expected proton and carbon signals, confirming the covalent structure, including the newly formed bonds.[21][23]
HRMS
High-Resolution Mass Spectrometry
Provides a highly accurate mass measurement to confirm the elemental composition of the synthesized molecule.[23]
Conclusion and Outlook
4-Bromo-DL-phenylalanine methyl ester HCl is a powerful and versatile precursor for the synthesis of novel peptidomimetics. By leveraging robust palladium-catalyzed cross-coupling methodologies, a single, commercially available building block can be transformed into a diverse array of unnatural amino acids. These custom-designed scaffolds can then be readily incorporated into peptide sequences, providing medicinal chemists with a powerful toolkit to modulate the biological activity, stability, and pharmacokinetic properties of peptide-based drug candidates. The continued development of such synthetic strategies is paramount to advancing the field of peptidomimetic drug discovery and unlocking new therapeutic modalities for a wide range of diseases.
References
(No source)
Vigneron, P. R., & Vlieghe, P. (2018). Peptidomimetics, a synthetic tool of drug discovery. Journal of Peptide Science. Available at: [Link]
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Drug Discovery and Development. Frontiers in Chemistry. Available at: [Link]
Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. Available at: [Link]
Patsnap. (2025). What are peptidomimetics?. Patsnap Synapse. Available at: [Link]
Angelini, A., & Cacciatore, I. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
peptides601.wiki. (2026). Buchwald Hartwig on Peptides. peptides601.wiki. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
Wang, C. K., et al. (2016). Design, Synthesis, and Characterization of Cyclic Peptidomimetics of the Inducible Nitric Oxide Synthase Binding Epitope That Disrupt the Protein–Protein Interaction Involving SPRY Domain-Containing Suppressor of Cytokine Signaling Box Protein (SPSB) 2 and Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]
Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
Lenci, E., & Trabocchi, A. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Molecules. Available at: [Link]
Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. PubMed. Available at: [Link]
Marziale, A. N., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Green Chemistry. Available at: [Link]
Reddy, G. S., & Diri, K. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Advances. Available at: [Link]
Lebel, H., & Paquet, V. (2007). Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes. Journal of the American Chemical Society. Available at: [Link]
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. danieleteti.com. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Dahiya, R. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica ñ Drug Research. Available at: [Link]
Strasser, E., et al. (2005). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry. Available at: [Link]
Northen, J. S., et al. (2016). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Scientific Reports. Available at: [Link]
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling of 4‐iodo‐phenylalanine with... ResearchGate. Available at: [Link]
Yılmaz, Ö., et al. (2023). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. Arkivoc. Available at: [Link]
Saller, M. (n.d.). Design, synthesis and structural evaluation of peptidomimetics towards foldamers, P As and non covalent inhibitors of the 20S proteasome. University of Regensburg. Available at: [Link]
(No Author). (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society. Available at: [Link]
Albericio, F., & Malde, A. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. MDPI. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. Available at: [Link]
Scott, D. E., et al. (2019). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. Scientific Reports. Available at: [Link]
YouTube. (2021). Graphviz tutorial. YouTube. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
Graphviz. (2024). DOT Language. Graphviz. Available at: [Link]
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. Available at: [Link]
(No Author). (n.d.). 4-Bromo-DL-phenylalanine methyl ester hydrochloride. [Source Redacted].
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery. Available at: [Link]
Technical Support Center: Preventing Racemization During 4-Bromo-DL-phenylalanine Methyl Ester HCl Peptide Coupling
Last Updated: April 8, 2026 Introduction Welcome to the technical support guide for managing racemization during peptide coupling reactions involving 4-Bromophenylalanine derivatives. The stereochemical integrity of your...
Author: BenchChem Technical Support Team. Date: April 2026
Last Updated: April 8, 2026
Introduction
Welcome to the technical support guide for managing racemization during peptide coupling reactions involving 4-Bromophenylalanine derivatives. The stereochemical integrity of your peptide is paramount to its biological function and therapeutic efficacy.[1][2][3] Racemization, the loss of chirality at the α-carbon, is a critical challenge, particularly with activated amino acids like phenylalanine derivatives.[3][4]
This guide provides in-depth, field-proven insights, troubleshooting workflows, and validated protocols to help you minimize and control racemization when working with 4-Bromo-DL-phenylalanine methyl ester HCl.
Frequently Asked Questions (FAQs)
Q1: What exactly is racemization in the context of this specific peptide coupling?
A1: Racemization is the process where the pure, single enantiomer of your chiral 4-Bromophenylalanine methyl ester (e.g., the L-form) converts into a mixture of both L- and D-enantiomers during the coupling reaction.[1][2] This results in the incorporation of the incorrect D-amino acid into your peptide chain, leading to a diastereomeric mixture that is often difficult to separate and can drastically alter the peptide's biological activity.[3]
Q2: I'm starting with "4-Bromo-DL-phenylalanine methyl ester HCl". Is this a problem?
A2: Yes, this is a critical point. The "DL" designation indicates you are starting with a racemic mixture (a 50:50 mix of D and L enantiomers). No coupling procedure can create a chirally pure product from a racemic starting material. You must begin with an enantiomerically pure starting material, such as 4-Bromo-L-phenylalanine methyl ester HCl or 4-Bromo-D-phenylalanine methyl ester HCl , to synthesize a chirally pure peptide. This guide assumes you are using one of these enantiomerically pure forms and wish to prevent it from racemizing during the reaction.
Q3: What is the primary chemical mechanism that causes racemization?
A3: The most prevalent pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The activated carboxyl group of the N-protected 4-Bromophenylalanine cyclizes, and the proton on the chiral α-carbon of this oxazolone becomes highly acidic. A base present in the reaction mixture can easily abstract this proton, forming a planar, achiral intermediate. The incoming amine can then attack this intermediate from either face, resulting in both the desired L-peptide and the undesired D-diastereomer.[1][5]
Q4: Which factors have the most significant impact on the rate of racemization?
A4: Several factors critically influence racemization rates:
Coupling Reagent & Additives: The choice of coupling reagent and the use of suppressing additives are paramount.[2]
Base: The strength, steric hindrance, and concentration of the base used can dramatically accelerate racemization.[2][6][7]
Temperature: Higher temperatures increase the rate of all reactions, including the competing racemization pathway.[8][9]
Solvent: Polar solvents can promote racemization.[10]
Activation Time: Prolonged exposure of the activated amino acid before the amine is introduced increases the opportunity for oxazolone formation and racemization.[8]
The Mechanism of Racemization via Oxazolone Formation
Understanding the mechanism is key to preventing it. The diagram below illustrates the critical steps leading to the loss of stereochemical integrity. The goal of an optimized protocol is to favor the direct "Amide Bond Formation" pathway while suppressing the "Racemization Pathway".
Caption: Racemization primarily occurs via an oxazolone intermediate.
Troubleshooting Guide: High Racemization Detected
If chiral analysis (e.g., by HPLC) of your final peptide reveals significant diastereomeric impurities, use this guide to diagnose and solve the problem.
Solution: Switch to a modern onium salt reagent combined with a racemization-suppressing additive. Carbodiimides like DCC or DIC should never be used without an additive.[3][11]Rationale: Uronium/aminium reagents like HATU or HCTU promote rapid amide bond formation, which kinetically outcompetes the slower oxazolone formation pathway.[2] Additives like Oxyma or HOBt react with the activated intermediate to form an active ester that is less prone to cyclization and subsequent racemization.[3][4][12]
2. Incorrect Choice or Excess of Base.
Solution: Replace strong bases like triethylamine (TEA) or even DIPEA with a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine .[6][13] Use the minimum stoichiometric amount required (typically 2.0 equivalents for an amino acid HCl salt).Rationale: The base's primary role is to neutralize the protonated amine of the incoming amino acid and the HCl salt. However, excess or strong base will readily deprotonate the acidic α-proton of the oxazolone intermediate, driving the racemization pathway.[2][7] Weaker or bulkier bases are less efficient at this unwanted deprotonation.[6]
3. Elevated Reaction Temperature.
Solution: Perform the coupling reaction at a lower temperature, ideally starting at 0°C and allowing it to slowly warm to room temperature.[3][8]Rationale: Racemization has a higher activation energy than the desired coupling reaction. By lowering the temperature, you disproportionately slow the rate of racemization compared to the rate of amide bond formation.[9]
4. Prolonged Pre-activation Time.
Solution: Minimize the time between the activation of the carboxylic acid and the addition of the amine component. Ideally, add the coupling reagent to the N-protected amino acid and additive mixture, and then immediately introduce this solution to the deprotected amine.Rationale: The activated intermediate is the species that forms the oxazolone. The longer this species exists before it can be intercepted by the amine nucleophile, the more time it has to undergo the undesired cyclization and racemization.
5. Solvent Effects.
Solution: If possible, consider less polar solvents than DMF, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), provided your starting materials are soluble.Rationale: Highly polar aprotic solvents like DMF can stabilize the charged intermediates involved in the racemization pathway, thereby accelerating the process.[10]
Comparative Overview of Common Coupling Conditions
Parameter
High Racemization Risk
Low Racemization Recommendation
Rationale
Coupling Reagent
DIC or DCC (alone)
HATU , HCTU, PyBOP
Onium salts are highly efficient, promoting fast coupling that outcompetes racemization.[2][11]
Additive
None
Oxyma , HOAt, HOBt
Additives form active esters that are less prone to oxazolone formation.[4][12][14]
Base
TEA, DIPEA (>2 eq.)
NMM , 2,4,6-Collidine (≤2 eq.)
Weaker or sterically hindered bases are less likely to abstract the α-proton from the oxazolone.[3][6]
Temperature
> 25°C (Room Temp)
0°C to Room Temp
Lower temperatures disproportionately slow the racemization side reaction.[8][13]
Solvent
DMF, NMP
DCM, THF (if solubility allows)
Less polar solvents can destabilize intermediates in the racemization pathway.[10]
This protocol is designed as a robust starting point for minimizing racemization when coupling Fmoc-4-Bromo-L-phenylalanine-OH.
Materials:
Fmoc-4-Bromo-L-phenylalanine-OH (1.5 eq.)
Resin-bound peptide with free N-terminal amine (1.0 eq.)
HATU (1.45 eq.)
N-methylmorpholine (NMM) (3.0 eq.)
Anhydrous DMF (Peptide Synthesis Grade)
Procedure:
Preparation: Ensure the resin-bound peptide has been fully deprotected (negative Kaiser test) and thoroughly washed with DMF to remove any residual piperidine.[15]
Amino Acid Activation:
In a separate, dry glass vessel, dissolve Fmoc-4-Bromo-L-phenylalanine-OH and HATU in anhydrous DMF.
Add the NMM to the solution.
Allow this activation mixture to stand for no more than 1-2 minutes.
Coupling Reaction:
Immediately add the freshly prepared activation mixture to the vessel containing the washed resin.
Agitate the reaction vessel at room temperature for 2 hours. For highly sensitive sequences, start the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
Washing:
Drain the reaction solution from the vessel.
Wash the resin thoroughly with DMF (3 x 5 mL/g resin), DCM (3 x 5 mL/g resin), and finally DMF (2 x 5 mL/g resin).
Completion Check:
Perform a Kaiser test to confirm the reaction has gone to completion (beads should remain colorless).[1] If the test is positive (blue beads), a second coupling may be necessary.
Protocol 2: Chiral HPLC Analysis for Racemization Assessment
This protocol provides a general method for determining the enantiomeric purity of the 4-Bromophenylalanine residue after cleavage from the resin. Specific conditions will depend on the full peptide sequence and available equipment.
1. Peptide Cleavage & Preparation:
Cleave a small sample of the crude peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS).[15]
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.[15]
Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water mixture).
2. HPLC Analysis:
Column: A chiral stationary phase is required. Polysaccharide-based columns like Amylose or Cellulose derivatives (e.g., Chiralpak® series) are often effective for aromatic amino acids.[16][17]
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of an acidic additive like TFA.[18][19]
Detection: UV detection at 220 nm or 280 nm.
Analysis:
Inject a standard of the racemic 4-Bromo-DL-phenylalanine to determine the retention times of both the D and L enantiomers.
Inject your synthesized peptide sample.
Integrate the peak areas for the desired diastereomer and the undesired diastereomer to calculate the percentage of racemization.
References
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. Retrieved from [Link]
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Communications Chemistry. Retrieved from [Link]
How to Optimize Peptide Synthesis? (n.d.). Acade Chemical. Retrieved from [Link]
Reagents Used in Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved from [Link]
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. Retrieved from [Link]
Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.). ResearchGate. Retrieved from [Link]
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
Subirós-Funosas, A., et al. (2015). Oxyma-based phosphates for racemization-free peptide segment couplings. Organic & Biomolecular Chemistry. Retrieved from [Link]
Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
IMPROVING PEPTIDE SYNTHESIS. (n.d.). Tetras. Retrieved from [Link]
Ovchinnikov, V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications. Retrieved from [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTEC. Retrieved from [Link]
Nyfeler, R. (n.d.).
Lee, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv.
El-Faham, A., & Albericio, F. (2011).
Del Valle, J. C. (2020). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]
Madhavan, P., et al. (2007). Analytical CHEMISTRY. TSI Journals.
Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Retrieved from [Link]
Ramu, V. G., et al. (2014).
A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. (2023).
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
Technical Support Center: Troubleshooting the Solubility of 4-Bromo-DL-phenylalanine Methyl Ester HCl
Welcome to the technical support center for 4-Bromo-DL-phenylalanine methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-Bromo-DL-phenylalanine methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide practical, field-proven troubleshooting strategies and protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Bromo-DL-phenylalanine methyl ester HCl not dissolving in common organic solvents like Dichloromethane (DCM), Diethyl Ether, or Ethyl Acetate?
A: The poor solubility is a direct result of the compound's chemical structure. 4-Bromo-DL-phenylalanine methyl ester is supplied as a hydrochloride (HCl) salt. In this form, the primary amine group on the phenylalanine backbone is protonated, creating a positively charged ammonium cation (-NH₃⁺) which is ionically bonded to a chloride anion (Cl⁻).
This salt-like, ionic character makes the molecule highly polar. Organic solvents such as Dichloromethane (DCM), ethers, and alkanes are significantly less polar. According to the principle of "like dissolves like," a highly polar, charged solute will not readily dissolve in a low-polarity solvent. The strong electrostatic forces within the salt's crystal lattice are difficult for non-polar solvent molecules to overcome.[1][2] In contrast, these salts are often more soluble in polar solvents like water or methanol, which can effectively solvate the ions.[3][4]
Q2: What is the most direct and effective method to solubilize this compound for a reaction in an organic solvent?
A: The most robust and widely used strategy is to convert the hydrochloride salt into its corresponding free base (or free amine) in situ within your reaction vessel. This is achieved by adding a suitable non-nucleophilic organic base.
This process, known as deprotonation or "free-basing," removes the proton from the ammonium group (-NH₃⁺), neutralizing its charge to form a free amine (-NH₂). The resulting free base is a significantly less polar, neutral molecule that is much more soluble in a wide range of organic solvents, including DCM, THF, and DMF.[1] This is a standard procedure in applications like peptide synthesis where amino acid esters are common building blocks.[5]
Q3: Which base should I use for the free base conversion, and how much?
A: The ideal choice is a non-nucleophilic tertiary amine base. This ensures the base will deprotonate your compound without participating in unwanted side reactions.
Recommended Bases:
Diisopropylethylamine (DIPEA or Hünig's base): Often the preferred choice due to its steric bulk, which makes it highly non-nucleophilic.
Triethylamine (TEA or Et₃N): A very common and cost-effective choice that is suitable for most applications.[5]
Stoichiometry: You should use at least 1.0 to 1.2 equivalents of the base relative to your 4-Bromo-DL-phenylalanine methyl ester HCl. The slight excess ensures complete conversion. The base will react with the HCl salt to form the free amine and a trialkylammonium chloride salt byproduct, which may precipitate but typically does not interfere with subsequent reactions.
For a detailed walkthrough, please see Protocol 1 below.
Q4: Are there any alternative solvents I can try if I want to avoid adding a base?
A: Yes, though options are more limited and generally less effective than converting to the free base. Your success will depend on the required concentration.
Polar Protic Solvents: Solvents like Methanol (MeOH) and Ethanol (EtOH) can dissolve the HCl salt to a limited extent due to their ability to form hydrogen bonds and solvate ions.[5] However, these protic solvents may be incompatible with certain reagents (e.g., acyl chlorides, organometallics).
Polar Aprotic Solvents: High-polarity aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective. They have high dielectric constants and can solvate the salt, although dissolution may still be slow. These are often used in peptide coupling reactions.[1]
Co-Solvent Systems: Using a mixture of solvents, known as co-solvency, can sometimes enhance solubility.[6][7] For instance, adding a small percentage of methanol to DCM might improve the solubility of the HCl salt more than DCM alone.[8] However, identifying an effective co-solvent pair often requires empirical testing.
The following table provides a general guide to the solubility of both the HCl salt and its corresponding free base form.
Solvent
Polarity
Solubility of HCl Salt
Solubility of Free Base
Rationale
Water
Very High
Soluble
Sparingly Soluble
The ionic salt form is readily solvated by water.[3]
Methanol (MeOH)
High
Moderately Soluble
Soluble
Polar protic nature allows solvation of the salt.[5]
High polarity aprotic solvents can solvate the ions.
DCM, Chloroform
Medium
Insoluble
Soluble
Non-polar nature is unsuitable for the ionic salt.[1]
THF, Ethyl Acetate
Medium
Insoluble
Soluble
Moderate polarity is insufficient to dissolve the salt.
Hexanes, Toluene
Low
Insoluble
Moderately Soluble
Non-polar solvents are incompatible with the salt.[1]
Q5: I added a base, but my compound is still not fully dissolving. What could be the issue?
A: If solubility issues persist after adding a sufficient amount of base, consider the following troubleshooting steps, which are also outlined in the workflow diagram below.
Insufficient Base: Ensure you have added at least 1.0 equivalent of the base. If you are unsure of the exact purity of your starting material, adding up to 1.2 equivalents can help.
Inadequate Mixing/Time: Give the mixture time to stir. The conversion to the free base and subsequent dissolution is not always instantaneous. Gentle warming or sonication can accelerate the process, but be cautious with heating to avoid potential degradation of your starting material or solvent evaporation.[9]
Moisture Contamination: Hydrochloride salts can be hygroscopic.[10] Absorbed water can interfere with dissolution in anhydrous organic solvents. Ensure you are using dry solvents and a dry reaction atmosphere (e.g., under nitrogen or argon).
Saturation Limit: While the free base is much more soluble, you may simply be exceeding its saturation point in the chosen solvent volume. Try increasing the solvent volume to create a more dilute solution.
Impurity: The starting material may contain non-soluble impurities. Check the certificate of analysis for your compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with 4-Bromo-DL-phenylalanine methyl ester HCl.
Caption: A step-by-step workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: In Situ Conversion to Free Base for Enhanced Solubility
This protocol describes the standard method for generating the soluble free amine from the HCl salt directly in the reaction flask.
Materials:
4-Bromo-DL-phenylalanine methyl ester HCl
Anhydrous organic solvent (e.g., DCM, THF, DMF)
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
Procedure:
To a dry reaction flask under an inert atmosphere, add the 4-Bromo-DL-phenylalanine methyl ester HCl (1.0 equivalent).
Add the desired volume of anhydrous organic solvent. A typical starting concentration is 0.1 to 0.5 M.
Begin stirring the resulting suspension at room temperature.
Slowly add the non-nucleophilic base (DIPEA or TEA, 1.1 equivalents) dropwise to the stirring suspension.
Observe the mixture. As the free base is formed, the solid should gradually dissolve over 5-15 minutes. The formation of a fine, white precipitate (the trialkylammonium chloride byproduct) may also be observed.
Once the solution becomes clear (or dissolution appears complete), the substrate is ready for the next step in your reaction sequence.
Protocol 2: Screening for Optimal Co-solvent Systems
Use this protocol if you cannot use a base and need to find a suitable solvent system empirically.
Materials:
4-Bromo-DL-phenylalanine methyl ester HCl
A set of small vials
Primary solvents (e.g., DCM, THF)
Co-solvents (e.g., Methanol, DMF, DMSO)
Vortex mixer or sonicator
Procedure:
Weigh an equal, small amount of the HCl salt (e.g., 10 mg) into several separate vials.
To the first vial, add a measured volume of your primary solvent (e.g., 1 mL of DCM) and assess solubility by vortexing or sonicating.
To the subsequent vials, add the same volume of the primary solvent.
Begin adding a polar co-solvent dropwise (e.g., add methanol in 5% increments, so 50 µL, 100 µL, etc., to the 1 mL of DCM).
After each addition, vortex or sonicate the vial and visually inspect for dissolution.
Record the solvent ratio that achieves complete dissolution at the desired concentration. Note that the properties of this new solvent mixture must be compatible with your planned reaction.
Mechanism of Solubility Enhancement
The fundamental reason for the success of the free-basing technique is the change in the molecule's polarity, as illustrated below.
Caption: The deprotonation of the HCl salt to its soluble free base.
By following these guidelines and understanding the chemical principles at play, researchers can effectively overcome the solubility challenges associated with 4-Bromo-DL-phenylalanine methyl ester HCl and other similar amino acid ester salts.
References
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?
BenchChem. (n.d.). Improving solubility of DL-Threonine methyl ester hydrochloride for reactions.
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
ACS Publications - Organic Process Research & Development. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures.
DC Fine Chemicals. (n.d.). CAS 99359-32-7: L-Phenylalanine,4-bromo-, methyl ester, hydrochloride (1:1).
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review.
ACS Publications - Journal of Chemical & Engineering Data. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
MDPI - Molecules. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromo-DL-phenylalanine methyl ester HCl Cross-Coupling
Welcome to the Advanced Catalysis Support Center. As drug development increasingly relies on complex, unnatural amino acid building blocks, the palladium-catalyzed cross-coupling of substrates like 4-Bromo-DL-phenylalani...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Catalysis Support Center. As drug development increasingly relies on complex, unnatural amino acid building blocks, the palladium-catalyzed cross-coupling of substrates like 4-Bromo-DL-phenylalanine methyl ester HCl presents unique mechanistic hurdles. High palladium loadings (5–10 mol%) are often used to brute-force these reactions, leading to unacceptable trace metal contamination (exceeding ICH Q3D guidelines) and inflated costs.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your reaction conditions and reduce your Pd loading down to the parts-per-million (ppm) range without sacrificing yield or optical purity.
Logical workflow for optimizing Pd-catalyzed cross-coupling of amino acid hydrochlorides.
Q1: Why does my cross-coupling stall at 50% conversion when using 1 mol% Pd?
The Causality: The failure lies in the stoichiometry of the base, not the catalyst. The substrate is a hydrochloride (HCl) salt. In a standard Suzuki-Miyaura coupling, 2.0 equivalents of base are required for the transmetalation step. However, when using 4-Bromo-DL-phenylalanine methyl ester HCl, 1.0 equivalent of the base is immediately consumed to neutralize the HCl salt and liberate the free amine[1]. This leaves only 1.0 equivalent of base for the catalytic cycle, which is kinetically insufficient. The transmetalation step stalls, leading to the accumulation of the Pd(II) oxidative addition complex, which eventually decomposes into inactive "black palladium."
The Solution: Always add an additional 1.0 equivalent of base (total 3.0 eq) or pre-neutralize the substrate prior to the coupling reaction.
Q2: How do I prevent ester hydrolysis while maintaining high conversion at low Pd loadings?
The Causality: High pH environments (such as aqueous NaOH or KOH) accelerate the transmetalation of arylboronic acids but simultaneously trigger the saponification of the methyl ester into the corresponding carboxylic acid. When you reduce the Pd loading to <0.1 mol%, the reaction time must often be extended, which drastically increases the substrate's exposure time to the base.
The Solution: Transition to a mild, anhydrous base like K3PO4 or Cs2CO3. Utilizing a biphasic solvent system (e.g., Toluene/H2O 10:1) ensures that the inorganic base is slightly solubilized to facilitate transmetalation, while the organic substrate remains protected in the organic layer, minimizing ester hydrolysis as demonstrated in [2].
Q3: Which ligand system is best for reducing Pd loading with 4-bromo-phenylalanine derivatives?
The Causality: Amino acid derivatives contain Lewis basic sites (the free amine and the ester carbonyl) that can coordinate to the unshielded Pd(II) intermediate. This forms a stable, off-cycle resting state that traps the catalyst and poisons the reaction. Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos are highly electron-rich and sterically demanding. The dicyclohexylphosphino group provides the necessary electron density to accelerate oxidative addition into the C-Br bond, while the bulky triisopropylbiphenyl backbone enforces a highly active monomeric Pd(0) state and sterically blocks the free amine from chelating the palladium center[3].
Suzuki-Miyaura catalytic cycle highlighting amine-induced poisoning and ligand rescue.
Quantitative Data: Catalyst System Comparison
The following table summarizes the optimization trajectory for the Suzuki-Miyaura coupling of 4-Bromo-DL-Phe-OMe HCl with phenylboronic acid. Notice how the combination of base stoichiometry and ligand steric bulk directly dictates the permissible Pd loading and product integrity.
Catalyst Precursor
Ligand
Base (Equivalents)
Pd Loading (mol%)
Time (h)
Target Yield (%)
Ester Hydrolysis (%)
Pd(PPh3)4
None
K2CO3 (2.0 eq)
5.0
12
45%
< 5%
Pd(PPh3)4
None
K2CO3 (3.0 eq)
5.0
12
82%
< 5%
Pd(OAc)2
SPhos
K3PO4 (3.0 eq)
0.1
4
94%
< 2%
XPhos-Pd-G2
XPhos
K3PO4 (3.0 eq)
0.05 (500 ppm)
6
96%
< 2%
XPhos-Pd-G2
XPhos
NaOH (3.0 eq)
0.05 (500 ppm)
2
15%
> 80%
Data synthesis derived from established protocols for [3].
This step-by-step methodology utilizes a preformed, air-stable Palladium Generation 2 (G2) precatalyst to ensure that exactly 100% of the loaded palladium enters the active catalytic cycle, which is mandatory when operating at 500 ppm loadings.
Substrate & Base Charging: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with 4-Bromo-DL-phenylalanine methyl ester HCl (294.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and finely milled anhydrous K3PO4 (636.8 mg, 3.0 mmol).
Catalyst Introduction: Add XPhos-Pd-G2 (0.39 mg, 0.0005 mmol, 0.05 mol%). Self-Validation Checkpoint: The precatalyst should be a pale yellow-to-tan powder. If it is dark brown or black, it has degraded and will fail at ppm loadings.
Solvent Addition: Add degassed Toluene (4.0 mL) followed by degassed H2O (0.4 mL).
Causality Note: The 10:1 organic-to-aqueous ratio is critical. The water dissolves a microscopic fraction of the phosphate base to facilitate the transmetalation transition state, while the bulk of the ester remains safely in the toluene layer, preventing hydrolysis.
Reaction Initiation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously (800+ RPM to overcome biphasic mass transfer limitations) at 80 °C for 6 hours.
Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with brine (2 x 5 mL). Extract the aqueous layer once with Ethyl Acetate (5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
References
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Direct modifications of the cyclic peptide Polymyxin B leading to analogues with enhanced in vitro antibacterial activity
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Reducing debromination side reactions during 4-Bromo-DL-phenylalanine methyl ester hcl synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected side reactions during amino acid derivatizatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected side reactions during amino acid derivatization.
The synthesis of 4-Bromo-DL-phenylalanine methyl ester hydrochloride via standard esterification (using methanol and thionyl chloride) is generally robust. However, the undesired cleavage of the carbon-bromide bond—resulting in the formation of DL-phenylalanine methyl ester—is a critical failure point that compromises downstream pharmaceutical integrity.
This guide is designed to dissect the causality behind this debromination, provide actionable troubleshooting FAQs, and deliver a self-validating, optimized protocol to ensure high-fidelity synthesis.
Mechanistic Overview: Esterification vs. Debromination
To troubleshoot effectively, we must first understand the competing pathways in your reactor.
Mechanistic pathways: Desired esterification vs. undesired reductive debromination.
Troubleshooting FAQs
Q1: Why am I detecting DL-phenylalanine methyl ester (the debrominated byproduct) in my final product?A1: Reductive debromination of aryl bromides occurs when a carbon-halogen bond is cleaved in the presence of a hydrogen donor. In this synthesis, methanol acts as both the esterification reagent and a potential hydrogen atom donor[1]. If your reaction environment contains trace transition metals (like Iron leached from scratched stainless-steel reactors, or cross-contamination from Palladium/Copper), these metals catalyze the transfer hydrogenolysis of the C-Br bond[2].
Q2: Can the quality of my Thionyl Chloride (
SOCl2
) cause this issue?A2: Yes. Industrial-grade thionyl chloride often contains trace sulfur impurities (e.g., sulfur monochloride or sulfur dioxide). Under reflux conditions, these impurities can act as mild reducing agents, facilitating single-electron transfer (SET) to the aryl bromide and initiating radical debromination. Always use freshly distilled or high-purity
SOCl2
to eliminate this variable.
Q3: Does lighting in the laboratory actually affect this reaction?A3: Absolutely. Aryl carbon-bromide bonds are highly susceptible to visible-light-mediated photoredox cleavage[1]. Ambient laboratory lighting can excite trace impurities or the substrate itself, leading to homolytic bond cleavage. Performing the reaction in amber glassware or a darkened fume hood significantly suppresses this radical pathway.
Q4: How does temperature influence the debromination rate?A4: Higher temperatures exponentially increase the rate of debromination by providing the activation energy required for C-Br bond dissociation[2]. While esterification requires heat to proceed efficiently[3], exceeding 65°C (the boiling point of methanol) by using pressurized systems or localized hot spots will drastically increase the formation of the debrominated byproduct.
Quantitative Impact Analysis
The table below summarizes how specific experimental variables impact the yield of the desired product versus the debrominated side product.
Variable
Condition
Debromination Yield (%)
Desired Product Yield (%)
Recommendation
Temperature
25°C - 65°C
< 0.5%
> 98%
Maintain reflux strictly at or below 65°C.
Temperature
> 80°C (Prolonged)
5.0 - 12.0%
80 - 85%
Avoid prolonged excessive heating.
Reactor Material
Glass-lined
< 0.1%
> 99%
Use glass-lined or Hastelloy reactors.
Reactor Material
Stainless Steel (Scratched)
3.0 - 8.0%
85 - 90%
Iron/Nickel can catalyze reduction.
Light Exposure
Ambient Lab Light
1.0 - 3.0%
92 - 95%
Use amber glassware or dark fume hoods.
Light Exposure
Dark / Amber Flask
< 0.1%
> 99%
Block UV/Vis light during synthesis.
Optimized Experimental Protocol
This step-by-step methodology is engineered to be a self-validating system , ensuring that if debromination begins to occur, it is caught and mitigated immediately.
Step 1: Reactor Preparation & Validation
Action: Use a thoroughly cleaned, glass-lined reactor or an acid-washed borosilicate round-bottom flask. Equip the vessel with amber glass or wrap it with aluminum foil.
Causality: Prevents transition metal leaching (Fe, Ni) which catalyzes debromination[2], and blocks photolytic C-Br cleavage[1].
Step 2: Reagent Mixing
Action: Charge the reactor with 10.0 g of 4-Bromo-DL-phenylalanine and 100 mL of anhydrous Methanol.
Action: Cool the suspension to 0°C to 5°C under an inert Nitrogen or Argon atmosphere.
Step 3: Thionyl Chloride Addition
Action: Dropwise add 4.5 mL (approx. 1.5 eq) of high-purity Thionyl Chloride (
SOCl2
) over 30 minutes.
Causality: Maintaining the temperature below 5°C during addition prevents localized exothermic spikes that can initiate radical formation and degrade the substrate.
Step 4: Reflux & Kinetic Monitoring
Action: Gradually heat the mixture to 65°C to establish a gentle reflux[3].
Self-Validation Check 1: Pull a 0.5 mL aliquot at the 2-hour mark. Run an HPLC analysis (C18 column, 254 nm). The desired product should be >98% AUC. If a peak corresponding to DL-phenylalanine methyl ester (>0.5%) appears, immediately cool the reaction to quench further debromination.
Step 5: Isolation & Crystallization
Action: Once complete conversion is confirmed, concentrate the mixture under reduced pressure (maintaining bath temperature < 40°C) to a thick syrup[4].
Action: Triturate the residue with cold diethyl ether or MTBE to induce crystallization. Filter the precipitate and wash with cold ether.
Self-Validation Check 2: Dry under vacuum and weigh the final product. A yield of 85-90% with a sharp melting point of ~162°C confirms successful conversion without massive thermal degradation[3].
References
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis
Source: acs.org
URL:[Link]
Technical Support Center: Ester Hydrolysis of 4-Bromo-DL-phenylalanine Methyl Ester HCl
Welcome to the technical support guide for the synthesis of 4-Bromo-DL-phenylalanine via the hydrolysis of its methyl ester hydrochloride salt. This document is designed for researchers, medicinal chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 4-Bromo-DL-phenylalanine via the hydrolysis of its methyl ester hydrochloride salt. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this specific transformation. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yield and purity. The guidance herein is based on established principles of physical organic chemistry and practical laboratory experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the ester hydrolysis. The format is designed to help you quickly identify your issue and implement a robust solution.
Question 1: My reaction yield is significantly lower than expected, or I've recovered no product at all. What are the likely causes?
Answer: Low or no yield is the most common issue, often stemming from a combination of factors related to the starting material, reaction conditions, or work-up procedure.
Causality Analysis: The starting material is a hydrochloride salt, meaning the amino group is protonated as an ammonium chloride (-NH3+ Cl-). The primary catalytic species for saponification is the hydroxide ion (OH-). Therefore, the first equivalent of base added is consumed in an acid-base neutralization reaction to deprotonate the ammonium ion before any ester hydrolysis can occur. Failure to account for this leads to insufficient catalytic base.[1][2][3] Furthermore, the product, 4-Bromo-DL-phenylalanine, is an amino acid and thus exists as a zwitterion at neutral pH. Its solubility is highly dependent on pH, and incorrect pH adjustment during workup is a primary cause of product loss.
Step-by-Step Solutions:
Verify Base Stoichiometry: Ensure you are using at least 2.0 molar equivalents of your base (e.g., NaOH, LiOH). The first equivalent neutralizes the HCl salt, and the second (and any excess) drives the hydrolysis. A slight excess (e.g., 2.1-2.5 equivalents) is recommended to ensure the reaction goes to completion.
Monitor Reaction Completion: Before beginning the workup, confirm the absence of starting material. A simple way is through Thin Layer Chromatography (TLC). The starting ester is significantly less polar than the product amino acid.
TLC System: A good mobile phase is Dichloromethane:Methanol (9:1 or 8:2). The starting ester will have a high Rf, while the product will remain at or near the baseline (Rf ≈ 0).
Optimize Workup pH: The most critical step for isolating your product is adjusting the pH to its isoelectric point (pI). At the pI, the amino acid has a net-zero charge and minimum solubility in aqueous media, causing it to precipitate. The pI of phenylalanine is ~5.5. The 4-bromo substituent has a minor effect.
After the reaction is complete, cool the mixture in an ice bath.
Slowly add an acid (e.g., 1M HCl) dropwise with vigorous stirring.[4]
Monitor the pH closely with a calibrated pH meter or pH paper. The product will precipitate out as you approach the pI. Stop adding acid once precipitation is maximized (typically between pH 4.5 and 6.0).
Ensure Complete Precipitation: After pH adjustment, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure maximum crystallization before filtering.
Question 2: The reaction seems to stall, and TLC analysis shows a significant amount of starting material remaining even after several hours. How can I drive the reaction to completion?
Answer: A stalled reaction points to issues with kinetics, primarily concentration, temperature, or solvent choice.
Causality Analysis: Saponification is a second-order reaction, dependent on the concentration of both the ester and the hydroxide ion.[5] Insufficiently concentrated reagents will slow the reaction rate. While the reaction can proceed at room temperature, gentle heating is often required to achieve a reasonable reaction time, especially with sterically hindered or electron-rich esters. The solvent must also fully dissolve both the ester starting material and the hydroxide salt to ensure a homogeneous reaction mixture.
Step-by-Step Solutions:
Increase Reactant Concentration: Ensure your reaction concentration is appropriate, typically in the range of 0.2 M to 0.5 M with respect to the starting ester.
Introduce Gentle Heating: Heat the reaction mixture to 40-50°C. This will significantly increase the reaction rate without promoting significant side reactions.[6] Use a water bath for uniform temperature control.
Improve Solubility with a Co-Solvent: The starting ester salt may have limited solubility in purely aqueous base. A mixture of water and a water-miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) is highly effective.[4] A common ratio is 2:1 or 3:1 THF:Water or Methanol:Water. Methanol is often preferred as the methanol byproduct is easily removed.
Question 3: I'm concerned about potential side reactions, such as debromination or racemization. How can I mitigate these risks?
Answer: These are valid concerns, but for this specific substrate under standard saponification conditions, they are generally low-risk.
Causality Analysis:
Debromination: The bromine atom is attached to an sp2-hybridized carbon of the benzene ring. Nucleophilic aromatic substitution is difficult and requires extremely harsh conditions (high heat, pressure, or specialized catalysts) not typically employed for simple saponification. The C-Br bond is quite stable under these conditions.
Racemization: The starting material is a DL-racemic mixture, so preventing racemization is not a concern. However, it is worth noting that the alpha-proton of amino acids can be labile under strongly basic conditions. If you were starting with an enantiomerically pure ester, prolonged exposure to strong base and heat could risk epimerization.
Preventative Measures:
Avoid Excessive Heat: Do not heat the reaction above 60°C. The recommended 40-50°C is sufficient to accelerate hydrolysis without providing enough energy for side reactions.
Limit Reaction Time: Monitor the reaction by TLC and begin the workup as soon as the starting material is consumed. Avoid unnecessarily long reaction times (e.g., overnight) once the reaction is complete.
Use LiOH: Lithium hydroxide is often considered a "milder" base for saponification and can sometimes provide better results with sensitive substrates, though NaOH or KOH are perfectly suitable for this reaction.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this hydrolysis?
A: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) are all effective.[4] NaOH is inexpensive and commonly used. LiOH is often favored in pharmaceutical settings for its high reactivity and the relative insolubility of some lithium salts, which can sometimes simplify workup, though this is not a major factor here. For this specific transformation, all three are suitable, and the choice can be based on availability and cost.
Q2: Why is the starting material an HCl salt and do I need to perform a separate neutralization step first?
A: Amino acid esters are often prepared and stored as hydrochloride salts to improve their stability and shelf-life.[7][8] The salt form protects the free amine from degradation and side reactions. You do not need a separate neutralization step. The base used for the hydrolysis (e.g., NaOH) will neutralize the HCl salt in situ, forming the free amine which is the true substrate for the subsequent intramolecular cyclization to the tetrahedral intermediate in the hydrolysis mechanism. Just remember to account for this neutralization by using at least a 2:1 molar ratio of base to ester salt.
Q3: How do I choose the best analytical method to monitor the reaction?
A: For real-time bench monitoring, Thin Layer Chromatography (TLC) is the most convenient method. For more quantitative analysis or to check for trace impurities, High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring at ~220 nm for the peptide bond and ~254 nm for the aromatic ring) is the standard.[9] Gas Chromatography (GC) can also be used, but requires derivatization of the polar amino acid product to make it volatile.[10][11]
The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The key steps are the attack of the hydroxide ion, formation of a tetrahedral intermediate, and subsequent collapse to yield the carboxylate.
Caption: Base-catalyzed hydrolysis of the methyl ester.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting low yield.
Optimized Experimental Protocol
This protocol provides a reliable method for the hydrolysis of 4-Bromo-DL-phenylalanine methyl ester HCl.
Materials & Reagents
Reagent
Molar Mass ( g/mol )
Molar Equivalents
4-Bromo-DL-phenylalanine methyl ester HCl
296.58
1.0
Sodium Hydroxide (NaOH)
40.00
2.2
Methanol (MeOH)
-
Solvent
Deionized Water (H₂O)
-
Solvent
1M Hydrochloric Acid (HCl)
-
For Workup
Step-by-Step Methodology
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-DL-phenylalanine methyl ester HCl (1.0 eq.) in a 2:1 mixture of Methanol and Deionized Water (e.g., 20 mL MeOH and 10 mL H₂O for every 5g of starting material). Stir until all solids are dissolved.
Addition of Base: In a separate beaker, dissolve Sodium Hydroxide (2.2 eq.) in a small amount of deionized water and allow the solution to cool to room temperature. Add the NaOH solution dropwise to the stirring solution of the ester.
Reaction: Place the flask in a pre-heated water bath at 45°C. Monitor the reaction progress by TLC every 30 minutes (Mobile Phase: 9:1 DCM:MeOH). The reaction is typically complete within 2-4 hours.
Workup - Product Isolation:
a. Once the starting material is no longer visible by TLC, remove the flask from the heat and cool it to 0-5°C in an ice-water bath.
b. Slowly add 1M HCl dropwise to the stirring solution. Monitor the pH continuously. A white precipitate will begin to form as the pH drops.
c. Continue adding acid until the pH is between 5.0 and 5.5. This is the approximate isoelectric point where the amino acid product is least soluble.
d. Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation.
Filtration and Drying:
a. Collect the white solid product by vacuum filtration using a Büchner funnel.
b. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold acetone to aid in drying.
c. Dry the product under high vacuum to a constant weight. Characterize by NMR and/or melting point to confirm identity and purity.
References
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
ResearchGate. (n.d.). (PDF) Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex.
Hay, R. W., & Morris, P. J. (1972). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions, (10), 1021-1025.
Hay, R. W., & Porter, L. J. (1967). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 20(4), 675-683.
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry, 14(2), 147-154.
Marcantoni, E., et al. (2015). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
Powers, J. C., & Gupton, B. F. (2009).
Ananda, K., & Rai, K. M. L. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
Ananda, K., & Rai, K. M. L. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed.
StudySmarter. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester.
ResearchGate. (2017). Hydrolysis of ester that carry alkyl bromide.
Ariyoshi, Y., & Yamatani, T. (1987). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
Gless, R. D., & Hubbard, J. S. (1986). Method for preparing amino acid ester hydrohalides.
Leah4sci. (2019). mechanism of ester hydrolysis. YouTube.
Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis.
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
LibreTexts Chemistry. (n.d.). 4.7 hydrolysis of esters.
Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester....
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
Dudgeon, T. J., & Williams, A. (1976). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. PubMed.
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
Molbase. (n.d.). CAS 99359-32-7: L-Phenylalanine,4-bromo-, methyl ester, hydrochloride (1:1).
ResearchGate. (n.d.). (a) Product formation upon hydrolysis of L-phenylalanine methyl ester....
Purification methods and recrystallization of 4-Bromo-DL-phenylalanine methyl ester hcl reaction mixtures
Welcome to the technical support center for the purification of 4-Bromo-DL-phenylalanine methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 4-Bromo-DL-phenylalanine methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the post-reaction workup and purification of this compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question: My crude product is a persistent, sticky oil and refuses to solidify or crystallize. What should I do?
Answer: "Oiling out" is a common problem when impurities are present, which can depress the melting point of the mixture, or if the solution is cooled too rapidly.[1] Here are several strategies to induce crystallization:
Trituration: This is often the most effective first step. Add a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Vigorously stir or scratch the oily residue with a spatula. This process can wash away soluble impurities and provide the mechanical energy needed for nucleation, often resulting in the formation of a solid precipitate.[2][3]
Solvent Adjustment: If you are attempting recrystallization from a solvent pair, you may have an excess of the "good" solvent (the one in which the compound is more soluble).[2] Try re-heating the solution and slowly adding more of the "poor" solvent (anti-solvent) until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[1][2]
Purity Check: An oil that won't crystallize is often a sign of significant impurities.[4] The starting material, 4-Bromo-DL-phenylalanine, may not have fully reacted during the Fischer esterification.[5][6] Consider performing an aqueous wash to remove any unreacted amino acid or residual acid catalyst before concentrating the organic layer.
Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[2]
Question: My final product has a persistent yellow or brown tint, even after recrystallization. How can I decolorize it?
Answer: A colored tint indicates the presence of chromophoric (color-bearing) impurities, which may have formed from side reactions or degradation.
Activated Charcoal Treatment: Dissolve your crude product in the minimum amount of hot recrystallization solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[1] Swirl the mixture and keep it hot for a few minutes. The charcoal will adsorb many colored impurities.
Hot Filtration: You must filter the solution while hot to remove the charcoal.[1] Use a pre-heated funnel and fluted filter paper to prevent premature crystallization of your product in the funnel. After filtration, the resulting clear solution can be cooled to induce crystallization.[1] Be aware that using too much charcoal can reduce your yield by adsorbing the product as well.[7]
Question: My yield after recrystallization is unacceptably low. What are the likely causes and how can I improve it?
Answer: Low yield is a frustrating issue that can often be resolved by refining your technique.[7]
Excess Solvent: The most common cause is using too much solvent during recrystallization.[2][7] The goal is to create a saturated solution at high temperature. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
Inappropriate Solvent System: The chosen solvent may be too good, meaning your product has significant solubility even at low temperatures. Experiment with different solvent systems to find one where the product has high solubility when hot and very low solubility when cold.
Premature Crystallization: If the product crystallizes too early, such as during a hot filtration step to remove impurities, significant loss can occur.[1][7] Ensure your filtration apparatus is pre-heated.
Incomplete Crystallization: Ensure you are allowing sufficient time for cooling and crystallization. After slow cooling to room temperature, placing the flask in an ice bath or refrigerator (e.g., 4°C) for several hours can maximize crystal formation.[1][8]
Section 2: Key Experimental Protocols
These protocols provide a validated, step-by-step methodology for the purification of 4-Bromo-DL-phenylalanine methyl ester HCl from a typical Fischer esterification reaction mixture.
Protocol 1: Aqueous Workup of the Reaction Mixture
This protocol is designed to remove the acid catalyst (e.g., HCl or H₂SO₄) and any unreacted 4-Bromo-DL-phenylalanine starting material.
Cooling: After the reaction is complete, allow the reaction mixture (typically in methanol) to cool to room temperature.
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
Partitioning: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (EtOAc) and transfer it to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the evolution of CO₂ gas ceases.[8] This neutralizes the strong acid catalyst.
Extraction: Shake the funnel vigorously and allow the layers to separate. The free base of the ester will be in the organic layer, while the unreacted amino acid salt will be in the aqueous layer.
Washing: Drain the aqueous layer. Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual salts and water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude free base of the ester as an oil or solid.
Protocol 2: Recrystallization
This protocol details the purification of the crude ester hydrochloride. If you have the free base from the workup, you must first convert it back to the HCl salt.
Salt Formation (if necessary): Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or diethyl ether). Add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or methanol) dropwise until the product precipitates and the solution is acidic.[3]
Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent system. For phenylalanine esters, mixtures like ethyl acetate/ethanol or dichloromethane/hexane are often effective.[1][9] The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) in small portions, heating the mixture to a gentle boil with stirring, until the solid just dissolves. Avoid adding a large excess of solvent.[7][8]
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[1] Perform a hot filtration to remove the charcoal.
Crystallization:
Single Solvent: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin within 10-20 minutes.[8]
Solvent Pair: To the hot solution, add the "poor" solvent dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.[1]
Cooling & Isolation: Once the flask has reached room temperature, place it in an ice bath or a -4°C freezer for at least 4 hours to maximize crystallization.[8] Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum to remove any residual solvent.[8]
Section 3: Data & Visualization
Purification Workflow Diagram
The following diagram illustrates the general workflow for purifying 4-Bromo-DL-phenylalanine methyl ester HCl after synthesis.
Technical Support Center: Overcoming Steric Hindrance with 4-Bromo-DL-phenylalanine methyl ester HCl
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled couplings and low yields when working with bulky, unnatural amino acid der...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled couplings and low yields when working with bulky, unnatural amino acid derivatives.
Coupling an incoming amino acid to 4-Bromo-DL-phenylalanine methyl ester hydrochloride (4-Br-DL-Phe-OMe·HCl) presents a unique trifecta of chemical challenges:
Salt Neutralization: The N-terminus is locked as an unreactive hydrochloride salt.
Steric Shielding: The bulky para-bromobenzyl side chain restricts the conformational freedom required for the nucleophilic attack transition state.
Stereochemical Complexity: The racemic (DL) nature of the building block inherently generates diastereomeric mixtures when coupled to chiral substrates.
This guide provides field-proven causality, self-validating protocols, and authoritative solutions to maximize your coupling yields.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why is my coupling reaction to 4-Br-DL-Phe-OMe·HCl stalling or yielding very low conversion?A: The most common failure point is incomplete neutralization of the hydrochloride salt. Before the alpha-amine can act as a nucleophile, the HCl must be completely scavenged. If the local pH of your reaction mixture is too low, the amine remains protonated (
NH3+
) and non-nucleophilic. You must use a sterically hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA). DIPEA effectively deprotonates the salt, while its own steric bulk prevents it from acting as a competing nucleophile during the activation step.
Q2: Which coupling reagents provide the activation energy needed to overcome the steric hindrance of the bromobenzyl group?A: Standard carbodiimides (like DCC or EDC) often fail to provide the necessary activation energy to overcome the steric barrier of bulky unnatural amino acids. You should upgrade to highly reactive uronium/aminium salts. 1 for sterically hindered couplings due to the neighboring-group effect of its 7-azabenzotriazole (HOAt) leaving group, which accelerates the addition-elimination reaction[1]. Alternatively,2 based on OxymaPure, demonstrating exceptional reactivity for difficult couplings with the added benefit of safer byproduct profiles[2].
Q3: I am observing double peaks in my LC-MS/HPLC chromatogram after coupling. Is my coupling reagent causing racemization?A: No, the double peaks are expected and are not an artifact of poor racemization control by your coupling reagent. Because your starting material is 4-Bromo-DL -phenylalanine methyl ester, it is a 50:50 racemic mixture of D- and L-enantiomers. When you couple this to an enantiopure incoming amino acid (e.g., L-Fmoc-AA-OH), you generate a pair of diastereomers: Fmoc-L-AA-D-Phe(4-Br)-OMe and Fmoc-L-AA-L-Phe(4-Br)-OMe. Diastereomers possess different physicochemical properties and will resolve into two distinct peaks on reverse-phase HPLC.
Q4: Can I use elevated temperatures to force the coupling to completion?A: Yes. Applying mild heat (e.g., 40–50°C) provides the thermal energy required to overcome the steric activation barrier[1]. However, monitor the reaction closely. Prolonged heating of methyl esters in the presence of an organic base can lead to unwanted ester hydrolysis or, if the N-terminus is deprotected, rapid diketopiperazine (DKP) formation.
Part 2: Quantitative Data – Coupling Reagent Selection Matrix
To optimize your synthesis, select a coupling reagent that balances reactivity with your specific purification constraints. The data below summarizes the operational parameters for overcoming steric hindrance[3].
Coupling Reagent
Typical Equivalents
Activation Time
Optimal Temp
Steric Resolution
Byproduct Nature
HATU
1.1 - 1.5 eq
2 - 5 min
0 – 25°C
Excellent
Tetramethylurea (Organic soluble)
COMU
1.0 - 1.2 eq
1 - 3 min
25°C
Excellent
Water-soluble urea (Easy workup)
DIC / Oxyma
1.5 - 2.0 eq
5 - 10 min
25 - 50°C
Good
Diisopropylurea (Soluble in DCM)
HBTU
1.5 - 2.0 eq
5 - 15 min
25°C
Moderate
Tetramethylurea (Organic soluble)
Part 3: Reaction Workflow & Logical Relationships
The following diagram illustrates the critical dual-pathway required for this specific coupling: the simultaneous pre-activation of the incoming acid and the free-basing of the sterically hindered nucleophile.
Caption: Workflow for overcoming steric hindrance in 4-Br-DL-Phe-OMe coupling.
Part 4: Step-by-Step Methodology (Optimized Solution-Phase Protocol)
This protocol utilizes HATU/DIPEA for the solution-phase coupling of an Fmoc-protected amino acid to 4-Br-DL-Phe-OMe·HCl. It is designed as a self-validating system , utilizing physical checkpoints (color and solubility shifts) to ensure reaction integrity.
Materials Required:
Electrophile: Fmoc-AA-OH (1.2 equivalents)
Nucleophile: 4-Br-DL-Phe-OMe·HCl (1.0 equivalent)
Activator: HATU (1.15 equivalents)
Base: DIPEA (3.0 equivalents total)
Solvent: Anhydrous DMF
Step 1: Free-Basing the Nucleophile (Neutralization)
Dissolve 1.0 eq of 4-Br-DL-Phe-OMe·HCl in anhydrous DMF to achieve a 0.1 M concentration.
Add 1.2 eq of DIPEA to the stirring solution.
Self-Validation Checkpoint: The solution should remain clear and homogeneous. Stir for 5 minutes to ensure the complete neutralization of the HCl salt, yielding the free alpha-amine.
Step 2: Pre-Activation of the Electrophile
In a separate, dry vial, dissolve 1.2 eq of the incoming Fmoc-AA-OH and 1.15 eq of HATU in anhydrous DMF.
Add 1.8 eq of DIPEA to this mixture.
Self-Validation Checkpoint: The solution will rapidly transition to a pale yellow/gold color. This visual shift confirms the successful formation of the highly reactive O-At active ester[1].
Critical Timing: Allow pre-activation to proceed for exactly 2–3 minutes. Do not exceed 5 minutes, as prolonged activation with uronium salts can lead to irreversible guanidinylation of the amine.
Step 3: The Coupling Reaction
Transfer the pre-activated Fmoc-AA-OH solution dropwise into the vial containing the neutralized 4-Br-DL-Phe-OMe.
Stir the reaction at room temperature (or up to 40°C if the incoming amino acid is also sterically hindered, such as Valine or Isoleucine) under an inert atmosphere (N2 or Argon).
Allow 2 to 4 hours for complete conversion. The steric bulk of the bromobenzyl group significantly slows the reaction trajectory compared to standard amino acids.
Step 4: Workup and Isolation
Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).
Wash the organic layer sequentially to remove byproducts:
5% aqueous Citric Acid (3x): Removes excess DIPEA and any unreacted free amine.
Engineering Peptide Stability: A Comparative Guide to 4-Bromo vs. 4-Fluoro-DL-Phenylalanine Methyl Ester HCl
As peptide therapeutics continue to dominate the drug development pipeline, overcoming their inherent susceptibility to proteolytic degradation remains a critical challenge. The strategic incorporation of unnatural halog...
Author: BenchChem Technical Support Team. Date: April 2026
As peptide therapeutics continue to dominate the drug development pipeline, overcoming their inherent susceptibility to proteolytic degradation remains a critical challenge. The strategic incorporation of unnatural halogenated amino acids—specifically halogenated phenylalanine derivatives—offers a powerful tool for structural tuning.
However, not all halogens behave equally. As a Senior Application Scientist, I frequently observe researchers assuming that the robust C–F bond will automatically confer metabolic stability to any residue. This guide objectively deconstructs the divergent mechanistic roles of 4-Bromo-DL-phenylalanine methyl ester HCl and 4-Fluoro-DL-phenylalanine methyl ester HCl , demonstrating why their impact on peptide stability is fundamentally opposed, and providing self-validating protocols to quantify these effects.
Mechanistic Causality: The Divergent Roles of Halogens
To engineer stability, we must first understand the physicochemical causality behind enzyme-substrate recognition. Proteases rely on precise steric fits and electronic interactions within their catalytic clefts.
The Fluorine Paradox: Electronic Withdrawal vs. Steric Isosterism
Fluorine is highly electronegative and possesses a remarkably small van der Waals radius (1.47 Å), making it nearly isosteric to hydrogen or a hydroxyl group. While aliphatic fluorination can sometimes improve stability, aromatic fluorination (such as in 4-Fluoro-Phe) seldom leads to greater proteolytic stability . In fact, the strong electron-withdrawing nature of the fluorine atom inductively pulls electron density from the aromatic ring, which can inadvertently increase the electrophilicity of the adjacent peptide backbone, making it more susceptible to nucleophilic attack by protease catalytic triads. Consequently, 4-Fluoro-Phe is primarily utilized for modulating pKa, altering protein-protein interactions via multipolar interactions, or serving as a highly sensitive
19
F-NMR structural probe, rather than as a primary shield against proteolysis.
The Bromine Shield: Steric Occlusion and
σ
-Hole Halogen Bonding
Conversely, bromine possesses a significantly larger van der Waals radius (1.85 Å) and is highly polarizable. Substituting a native phenylalanine with 4-Bromo-Phe introduces substantial steric bulk that physically occludes the peptide from fitting into the narrow active sites of endopeptidases.
Furthermore, the polarizability of bromine leads to the formation of a σ
-hole —a localized region of positive electrostatic potential on the outermost surface of the halogen. This enables strong, highly directional non-covalent interactions (halogen bonds) with the oxygen atoms of backbone carbonyls. Heavier halides like bromine lead to significantly stronger intra- and intermolecular stacking interactions compared to fluorine . This effectively "locks" the peptide into a rigid, protease-resistant conformation, drastically extending its plasma half-life and in vivo potency .
Mechanistic divergence of fluorine vs. bromine substitution on peptide proteolytic resistance.
Quantitative Physicochemical Comparison
The table below synthesizes the fundamental properties driving the divergent behaviors of these two derivatives in peptide engineering.
Physicochemical Property
4-Fluoro-DL-Phe
4-Bromo-DL-Phe
Causality / Structural Impact
Van der Waals Radius (Å)
1.47 (Isosteric to H/OH)
1.85 (Isosteric to Methyl)
Bromine introduces significant steric hindrance, physically occluding protease active sites.
Electronegativity (Pauling)
3.98
2.96
Fluorine's electronegativity inductively withdraws electron density, potentially increasing backbone lability.
Halogen Bond Donor Capacity
Negligible
Strong (
σ
-hole present)
Bromine forms strong, directional non-covalent bonds, locking peptides into stable conformations.
Lipophilicity (
Δ
LogP)
+0.14
+0.86
Bromine significantly increases hydrophobicity, driving self-assembly and membrane association.
To objectively compare the stability of peptides synthesized with these derivatives, researchers must employ an assay that eliminates matrix artifacts. The following LC-MS/MS protocol is designed as a self-validating system : it utilizes an isotopically labeled internal standard (IS) to decouple true enzymatic degradation from sample preparation losses.
Step-by-Step Workflow
Step 1: Matrix Preparation and Control Spiking
Action: Thaw human plasma (or purified Trypsin/Chymotrypsin buffer) at 37°C. Spike parallel aliquots with a native, unmodified peptide (Positive Control) and a fully D-amino acid substituted peptide (Negative Control).
Causality: Plasma contains a highly variable mixture of endo- and exopeptidases. The Positive Control validates that the enzymatic matrix is active, while the Negative Control establishes the absolute baseline for a completely stable sequence.
Step 2: Time-Course Incubation
Action: Introduce the 4-Fluoro and 4-Bromo modified peptides into separate plasma aliquots at a final concentration of 5 µM. Incubate at 37°C with gentle agitation. Extract 50 µL aliquots at logarithmic intervals (t = 0, 15, 30, 60, 120, 240, 480 mins).
Causality: Logarithmic sampling accurately captures both the rapid initial cleavage events (typical of fluorinated or native peptides) and the long-term stability plateaus (typical of brominated peptides), which is essential for accurate first-order kinetic modeling.
Step 3: Quenching and Internal Standard (IS) Addition
Action: Immediately quench the extracted aliquots by adding 150 µL of ice-cold Acetonitrile containing 1% Trifluoroacetic acid (TFA) AND 1 µM of a heavy-isotope labeled internal standard (e.g.,
13
C/
15
N-labeled analog). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated plasma proteins.
Causality: Adding the IS simultaneously with the quenching agent self-validates the extraction. Any volumetric errors, precipitation losses, or LC-MS ion suppression will affect the analyte and IS equally. The Area Under the Curve (AUC) ratio (Analyte/IS) remains an absolute metric of enzymatic degradation.
Step 4: LC-MS/MS Quantification
Action: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the percentage remaining against time to calculate the half-life (
t1/2
).
Causality: MRM provides the specificity required to filter out the complex plasma proteome background, ensuring that only the intact parent peptide is quantified.
Workflow for self-validating proteolytic stability assessment of halogenated peptides.
Conclusion & Application Matrix
When engineering peptides, the choice between 4-Fluoro and 4-Bromo-DL-phenylalanine methyl ester HCl should be dictated by the specific structural goal rather than a generalized assumption about halogens.
Select 4-Fluoro-DL-phenylalanine when your primary objective is to utilize
19
F-NMR for structural elucidation, to subtly modulate the pKa of neighboring residues, or to fine-tune multipolar interactions without significantly altering the steric bulk of the native sequence. Do not rely on it to enhance protease resistance.
Select 4-Bromo-DL-phenylalanine when your primary objective is to drastically improve plasma stability, enhance resistance to proteolytic cleavage, or drive the self-assembly of peptide nanostructures via robust
σ
-hole halogen bonding.
References
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains
Molecules (MDPI) / PubMed Central
URL:[Link]
Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach
Physical Chemistry Chemical Physics (RSC)
URL:[Link]
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics
Molecules (MDPI)
URL:[Link]
Comparative
A Comparative Reactivity Guide: 4-Iodo- vs. 4-Bromo-DL-phenylalanine Methyl Ester HCl for Cross-Coupling Reactions
For researchers engaged in peptide synthesis, drug discovery, and materials science, the incorporation of functionalized amino acids is a cornerstone of innovation. Phenylalanine derivatives featuring a halogen at the 4-...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers engaged in peptide synthesis, drug discovery, and materials science, the incorporation of functionalized amino acids is a cornerstone of innovation. Phenylalanine derivatives featuring a halogen at the 4-position are particularly valuable building blocks, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The choice of halogen—specifically iodine versus bromine—is a critical decision point that significantly impacts reaction efficiency, cost, and substrate scope.
This guide provides an in-depth comparison of the reactivity between 4-Iodo-DL-phenylalanine methyl ester HCl and its 4-Bromo analog. We will explore the fundamental chemical principles governing their reactivity, present comparative experimental data, and offer practical guidance for selecting the optimal reagent for your specific application.
The Decisive Factor: Carbon-Halogen Bond Strength
The enhanced reactivity of aryl iodides over aryl bromides in the most common palladium-catalyzed cross-coupling reactions is fundamentally governed by the difference in their carbon-halogen bond dissociation energies (BDE).[1] The carbon-iodine (C-I) bond is significantly weaker and longer than the corresponding carbon-bromine (C-Br) bond.[2]
This lower BDE directly facilitates the rate-determining step in many catalytic cycles: oxidative addition .[1][3] During this crucial step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming an arylpalladium(II) complex. The lower energy barrier to cleaving the C-I bond means that reactions with 4-Iodo-DL-phenylalanine methyl ester will typically proceed faster, under milder conditions, and with lower catalyst loadings compared to its bromo counterpart.[1]
Bond Type
Bond Dissociation Energy (kJ/mol)
Relative Reactivity Trend
Aryl C-I
~280
Highest
Aryl C-Br
~336
Intermediate
Aryl C-Cl
~401
Lower
Table 1: Comparison of average bond dissociation energies for aryl halides. The weaker C-I bond leads to higher reactivity in reactions where C-X bond cleavage is rate-determining.
The Catalytic Cycle: Where Reactivity Matters
To visualize the impact of the C-X bond, consider the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a workhorse for C-C bond formation.
Figure 1: Generalized catalytic cycle for a Suzuki-Miyaura reaction. The initial oxidative addition step is kinetically favored for aryl iodides due to the weaker C-I bond.
Experimental Evidence: A Head-to-Head Comparison
The theoretical advantage of aryl iodides translates directly into practice. In a study involving DNA-conjugated substrates, which require exceptionally mild conditions, the Suzuki-Miyaura coupling of an aryl iodide proceeded to >95% yield, while the corresponding aryl bromide yielded only 41% under the same conditions (Na₂PdCl₄/sSPhos, 37°C).[1][4] This stark difference underscores the practical benefit of the iodo-analog for sensitive or complex substrates.
Table 2: Comparative yields in a Suzuki-Miyaura coupling reaction highlighting the superior performance of the aryl iodide under mild, biocompatible conditions.
While the general reactivity trend holds for most cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), it is important to note that some C-N coupling reactions have historically shown challenges with aryl iodides. This was often due to the formation of stable, off-cycle palladium-iodide dimer complexes that inhibit catalysis.[5] However, modern catalyst systems, particularly those employing bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos), have largely overcome this limitation by preventing dimer formation, rendering aryl iodides equally or more efficient than aryl bromides in C-N couplings as well.[5][6]
Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of 4-Bromo-DL-phenylalanine methyl ester HCl and 4-Iodo-DL-phenylalanine methyl ester HCl in a standard Suzuki-Miyaura reaction.
Objective: To synthesize 4-Phenyl-DL-phenylalanine methyl ester and compare the reaction conversion rate and yield from the bromo- and iodo- starting materials.
Internal standard (e.g., dodecane) for GC/LC-MS analysis
Experimental Workflow:
Figure 2: Workflow for the comparative cross-coupling experiment.
Step-by-Step Procedure:
Catalyst Pre-activation (Optional but Recommended): In an inert atmosphere (glovebox), combine Pd(OAc)₂ (1 mol%) and S-Phos (2 mol%) in a small amount of anhydrous dioxane and stir for 15 minutes.
Reaction Setup: Prepare two identical reaction vessels. To each, add the respective phenylalanine derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and finely ground K₂CO₃ (2.0 mmol).
Inert Atmosphere: Seal the vessels and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) to each vessel via syringe.
Catalyst Injection: Add the pre-activated catalyst solution (or the solid catalyst/ligand directly if not pre-activated) to each vessel.
Heating and Monitoring: Place both vessels in a preheated oil bath or heating block at 80°C. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyzing them by TLC or LC-MS to compare the rate of consumption of starting material.
Workup: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product and calculate the isolated yield for each reaction.
Expected Outcome: The reaction with 4-Iodo-DL-phenylalanine methyl ester HCl is expected to reach completion significantly faster and may provide a higher isolated yield, especially if the reaction is stopped before the bromo-analog has fully reacted.
Practical Considerations and Selection Criteria
Choosing between the iodo- and bromo-analogs is a trade-off between reactivity, cost, and availability.
Figure 3: Decision guide for selecting the appropriate 4-halo-phenylalanine derivative.
Cost is a primary driver, as bromo-aromatics are generally less expensive than their iodo counterparts.
The coupling partners are highly reactive, and the slightly lower reactivity of the bromide is sufficient.
"Forcing" conditions (higher temperatures, higher catalyst loading) are acceptable.
Large-scale synthesis is planned where the cost difference becomes significant.
Conclusion
The general reactivity trend for palladium-catalyzed cross-coupling reactions is firmly established: Ar-I > Ar-Br > Ar-Cl.[7] This is directly attributable to the weaker carbon-halogen bond of the iodo-substituted arene, which facilitates the rate-determining oxidative addition step. For researchers using 4-halo-phenylalanine methyl esters as synthetic building blocks, the 4-iodo analog offers a distinct advantage in terms of reaction speed and the ability to use milder conditions. While the 4-bromo analog is a viable and more economical alternative for robust and less sensitive systems, the superior reactivity of 4-Iodo-DL-phenylalanine methyl ester HCl makes it the preferred choice for complex syntheses, delicate substrates, and methodology development where maximizing yield and efficiency is the primary goal.
References
Bickelhaupt, F. M., & van der Bilt, F. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Journal of Organometallic Chemistry, 650(1-2), 11-22. Available from: [Link]
Hartwig, J. F., & Mann, G. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor Scholarship at UWindsor. Available from: [Link]
Engle, K. M., & Yu, J. Q. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available from: [Link]
Singh, J., Singh, N., & Sharma, A. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Available from: [Link]
Deubel, D. V., & Frenking, G. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2405-2412. Available from: [Link]
Savéant, J. M. (1999). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
Nova, A., & Maseras, F. (2008). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available from: [Link]
Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768. Available from: [Link]
Li, J., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Organometallics, 31(17), 6079-6085. Available from: [Link]
Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. Available from: [Link]
Semba, K., & Nakao, Y. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. Available from: [Link]
Kumar, S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 706485. Available from: [Link]
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]
Houk, K. N., & Wheeler, S. E. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available from: [Link]
Wikipedia. Suzuki reaction. Available from: [Link]
Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5248-5270. Available from: [Link]
Van der Veken, P., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. ACS Chemical Health & Safety, 25(3), 11-19. Available from: [Link]
Ishiyama, T., & Miyaura, N. (2000). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. ResearchGate. Available from: [Link]
Bordwell, F. G., & Ji, G. Z. (1995). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects? Journal of the American Chemical Society, 117(2), 589-593. Available from: [Link]
Wang, C., et al. (2015). Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides. Organic Letters, 17(22), 5602-5605. Available from: [Link]
Lambert, K. M., et al. (2013). L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 90, 245. Available from: [Link]
Van der Veken, P., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC. Available from: [Link]
Khan Academy. (2025). Nature of C-X bond | Haloalkanes and haloarenes. Available from: [Link]
NextSDS. Boc-4-bromo-DL-phenylalanine methyl ester — Chemical Substance Information. Available from: [Link]
SpectraBase. 4-Bromo-dl-phenylalanine. Available from: [Link]
A Comparative Guide to HPLC Method Validation for Determining Enantiomeric Purity of 4-Bromo-DL-phenylalanine Methyl Ester HCl
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical quality assessment of 4-Bromo-DL-phenylalanine methyl ester HCl. As a crucial chiral building...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical quality assessment of 4-Bromo-DL-phenylalanine methyl ester HCl. As a crucial chiral building block in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). We will detail a robust, validated direct chiral HPLC method and compare it with an alternative indirect approach, providing the supporting experimental frameworks and data necessary for informed method selection and implementation in a regulated environment.
The Imperative of Chiral Separation
Enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, but they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. The development of analytical methods for the quantitative analysis of these stereoisomers is therefore a critical step in drug development and quality control.[1][2] This guide focuses on creating a self-validating system for the enantiomeric purity of 4-Bromo-DL-phenylalanine methyl ester HCl, grounded in established scientific principles and regulatory expectations.
Method A: Direct Enantiomeric Resolution on a Chiral Stationary Phase (CSP)
The most efficient and modern approach to enantiomeric separation is the direct method, utilizing a chiral stationary phase (CSP).[3][4] This technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
Rationale for CSP Selection: Polysaccharide-Based Phases
For the separation of amino acid esters, polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, have demonstrated broad applicability and excellent enantioselectivity.[5] Specifically, an immobilized amylose tris(3,5-dimethylphenylcarbamate) phase is selected for this primary method. The chiral recognition mechanism is primarily based on a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The ester and bromo-phenyl moieties of the analyte are key interaction sites.
Detailed Experimental Protocol: Method A
Objective: To resolve and quantify the D- and L-enantiomers of 4-Bromo-phenylalanine methyl ester HCl.
Instrumentation: Standard HPLC system with UV detection.
Column: Chiralpak® IA (or equivalent Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 250 x 4.6 mm.
Scientist's Note: The normal phase mode is chosen for its sharp peaks and high efficiency for this type of analyte. TFA is added as an ion-pairing agent to improve peak shape and reproducibility for the hydrochloride salt.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 225 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve 4-Bromo-DL-phenylalanine methyl ester HCl in the mobile phase to a concentration of 1.0 mg/mL. For determining the purity of one enantiomer, prepare a sample of the target enantiomer at 1.0 mg/mL and a "spiked" sample containing 1.0 mg/mL of the main enantiomer and 0.1% (1.0 µg/mL) of the undesired enantiomer.
Method Validation Protocol per ICH Q2(R1) Guidelines
Validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[6][7][8] The following parameters must be assessed for a quantitative impurity test.
The method's ability to assess the analyte unequivocally in the presence of other components.
Procedure:
Inject a blank (mobile phase).
Inject a solution of the pure L-enantiomer.
Inject a solution of the pure D-enantiomer.
Inject a 50:50 mixture of the D/L-racemate to demonstrate resolution.
Utilize a photodiode array (PDA) detector to perform peak purity analysis on the enantiomeric peaks.
Acceptance Criteria: The blank should show no interfering peaks. The method must demonstrate baseline resolution (Rs > 2.0) between the two enantiomers. The peak purity angle should be less than the purity threshold for each enantiomer.
The ability to elicit test results that are directly proportional to the concentration of the analyte.
Procedure: Prepare a series of at least five concentrations of the minor enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., from 0.05% to 0.15% of the nominal sample concentration).
Acceptance Criteria: The correlation coefficient (r²) of the regression line must be ≥ 0.99.
The closeness of test results to the true value.
Procedure: Analyze, in triplicate, samples of the major enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).
Acceptance Criteria: The percent recovery should be within 90.0% to 110.0% for each level.
The degree of scatter between a series of measurements.
Repeatability (Intra-assay precision):
Procedure: Perform six replicate injections of a sample spiked with the undesired enantiomer at the 100% target level.
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the minor enantiomer must be ≤ 5.0%.
Intermediate Precision:
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
Acceptance Criteria: The %RSD over the combined data from both conditions should meet the laboratory's established criteria, typically ≤ 10.0%.
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Procedure: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Verify this concentration by injecting six replicates and checking for precision.
Acceptance Criteria: The %RSD for the six replicates at the LOQ concentration should be ≤ 10.0%.
The capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure: Introduce small variations to the method parameters, such as mobile phase composition (e.g., ±2% ethanol), column temperature (e.g., ±2 °C), and flow rate (e.g., ±0.1 mL/min).
Acceptance Criteria: The system suitability requirements (e.g., resolution > 2.0) must be met under all varied conditions.
Summary of Validation Parameters and Acceptance Criteria
Validation Parameter
Experimental Approach
Acceptance Criteria
Specificity
Resolution of racemate, peak purity analysis
Resolution (Rs) > 2.0; No interferences
Linearity
5 concentrations from LOQ to 150%
Correlation Coefficient (r²) ≥ 0.99
Range
Confirmed by linearity and accuracy data
Typically 0.05% to 0.15% of nominal
Accuracy
Spiked recovery at 3 levels (n=3)
90.0% - 110.0% Recovery
Precision (Repeatability)
6 replicate injections of a spiked sample
%RSD ≤ 5.0%
Precision (Intermediate)
Repeatability on a different day/analyst
%RSD ≤ 10.0% (combined data)
Limit of Quantitation (LOQ)
S/N ratio ≈ 10; 6 replicate injections
%RSD ≤ 10.0%
Robustness
Vary flow rate, temp., mobile phase
System suitability criteria must be met
Workflow Visualization
Caption: Workflow for HPLC Method Development and Validation.
Method B: Indirect HPLC via Pre-Column Derivatization
An alternative strategy is the indirect method, where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[4][9] These diastereomers have different physicochemical properties and can be separated on a conventional, achiral stationary phase, such as a C18 column.
Principle and Rationale
For a primary amine like 4-Bromo-DL-phenylalanine methyl ester, a common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-Phthaldialdehyde in combination with a chiral thiol (e.g., N-acetyl-L-cysteine). The resulting diastereomers are then separated using standard reversed-phase HPLC.
Comparison of Direct (Method A) vs. Indirect (Method B)
Feature
Method A (Direct CSP)
Method B (Indirect via Derivatization)
Principle
Direct separation of enantiomers on a chiral column.
Formation of diastereomers, separated on an achiral column.
Sample Preparation
Simple dissolution in mobile phase.
Requires a chemical reaction; potential for side products and incomplete reaction.
Speed & Throughput
Faster overall analysis time per sample.
Slower due to the additional derivatization step.
Risk of Error
Low risk of analytical artifacts.
Higher risk: racemization during derivatization, kinetic resolution, and purity of the CDA can affect accuracy.
Column Cost
Chiral columns are significantly more expensive.
Standard C18 columns are inexpensive and widely available.
Method Development
Can be complex; requires screening of various CSPs and mobile phases.
Often straightforward once a suitable CDA is found. Uses common reversed-phase conditions.
Sensitivity
Dependent on the analyte's chromophore.
Can be significantly enhanced by choosing a CDA with a strong chromophore or fluorophore.
Robustness
Generally very robust once developed.
Robustness depends on the stability and reproducibility of the derivatization reaction.
Conclusion and Recommendation
For a regulated environment such as drug development and quality control, Method A (Direct CSP) is unequivocally superior. Its simplicity, reduced risk of analytical artifacts, and higher throughput make it the industry standard. While the initial cost of a chiral column is higher, the long-term benefits of method robustness, reliability, and faster sample turnaround time far outweigh this investment. The direct method eliminates uncertainties associated with the derivatization reaction, ensuring the integrity of the analytical result.
Method B (Indirect Derivatization) can be a viable alternative in academic or early discovery settings where cost is a primary constraint or when extremely high sensitivity is required that cannot be achieved otherwise. However, significant effort must be invested in validating the derivatization step itself to ensure it is complete, reproducible, and does not cause racemization.
This guide provides the framework for establishing a scientifically sound and defensible HPLC method for the critical task of determining enantiomeric purity. The foundation of any such method lies in a comprehensive validation that adheres to international standards like ICH Q2(R1).[10][11]
References
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]
General Chapters: <621> CHROMATOGRAPHY . Source: uspbpep.com. [Link]
ICH Q2 (R1) provides guidance on validating analytical methods... . Source: Scribd. [Link]
Understanding the Latest Revisions to USP <621> . Source: Agilent. [Link]
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology . Source: Canada.ca. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]
Are You Sure You Understand USP <621>? . Source: LCGC International. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: FDA.gov. [Link]
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . Source: ICH. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . Source: Journal of the Pharmaceutical Society of Korea. [Link]
Chiral Amino Acid and Peptide Separations – the Next Generation . Source: Chromatography Today. [Link]
Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers... . Source: ACS Publications. [Link]
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . Source: PMC. [Link]
A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid . Source: ResearchGate. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-DL-phenylalanine Methyl Ester HCl
Introduction In the landscape of modern drug discovery and proteomics, the incorporation of unnatural amino acids into peptides and proteins has become a pivotal tool for probing biological structure and function. Among...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery and proteomics, the incorporation of unnatural amino acids into peptides and proteins has become a pivotal tool for probing biological structure and function. Among these, 4-Bromophenylalanine (Bpa) stands out as a valuable photo-activatable cross-linking agent. The ability to accurately identify and characterize molecules containing this moiety is paramount. Mass spectrometry (MS) serves as a cornerstone analytical technique for this purpose, providing a molecular "fingerprint" through the specific fragmentation patterns of ionized molecules.[1]
This guide provides an in-depth technical comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-DL-phenylalanine methyl ester hydrochloride against its non-halogenated analog, Phenylalanine methyl ester. Understanding the influence of the bromine substituent on fragmentation pathways is critical for researchers in compound identification, metabolic profiling, and quality control. This comparison is built upon established fragmentation principles and experimental data from analogous compounds, offering a robust framework for interpreting mass spectra of this important compound class.
Methodology: A Framework for Analysis
To provide a scientifically grounded comparison, this guide synthesizes data from established mass spectral libraries and the well-documented fragmentation behaviors of related chemical structures. The primary analytical technique considered is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at a standard 70 eV, a common method for the analysis of volatile and semi-volatile organic compounds.[2]
Sample Preparation for GC-MS Analysis
Amino acids, being zwitterionic and non-volatile, require derivatization prior to GC-MS analysis. A common and effective method is a two-step derivatization process.[3] First, the carboxylic acid is converted to its methyl ester by reaction with 2 M HCl in methanol. This is followed by acylation of the amino group, for example, with pentafluoropropionic anhydride (PFPA), to increase volatility and improve chromatographic performance. For the purpose of this guide, we will focus on the fragmentation of the methyl ester form, as it is a key intermediate.
The following diagram illustrates a typical workflow for the derivatization and analysis of amino acids by GC-MS.
Caption: A typical workflow for the derivatization and GC-MS analysis of amino acids.
Comparative Fragmentation Analysis
The introduction of a bromine atom into the phenylalanine methyl ester structure has a profound impact on its mass spectrum. The most notable effect is the characteristic isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively).[2] This results in a pair of peaks (an M and M+2 peak) of roughly equal intensity for the molecular ion and any fragment containing the bromine atom.
The following table summarizes the predicted and observed major fragment ions for Phenylalanine methyl ester and 4-Bromo-DL-phenylalanine methyl ester.
The mass spectrum of phenylalanine methyl ester is characterized by several key fragmentation pathways. The molecular ion is observed at m/z 179. A prominent fragmentation is the loss of the carbomethoxy group (-COOCH₃) to yield an ion at m/z 120. Another significant fragmentation pathway is the benzylic cleavage, leading to the formation of the highly stable tropylium ion at m/z 91. The loss of the methoxy radical (-OCH₃) can also occur, resulting in an ion at m/z 148.
The following diagram illustrates the primary fragmentation pathways for Phenylalanine methyl ester.
Caption: Primary fragmentation pathways of Phenylalanine methyl ester.
Predicted Fragmentation of 4-Bromo-DL-phenylalanine Methyl Ester HCl
For 4-Bromo-DL-phenylalanine methyl ester, the molecular ion will appear as a doublet at m/z 257 and 259, reflecting the isotopic distribution of bromine. The fragmentation patterns are expected to be analogous to the non-brominated compound, but with mass shifts corresponding to the presence of bromine.
The loss of the carbomethoxy group will lead to a doublet at m/z 198 and 200. Benzylic cleavage is also a major anticipated fragmentation pathway. This will result in the formation of a bromotropylium ion, observed as a doublet at m/z 183 and 185. The non-brominated tropylium ion at m/z 91 may also be observed, arising from the loss of a bromine radical from the bromotropylium ion. The loss of the bromine atom from the molecular ion is also a possibility, which would yield an ion at m/z 178.
The following diagram illustrates the predicted primary fragmentation pathways for 4-Bromo-DL-phenylalanine methyl ester.
Caption: Predicted fragmentation pathways of 4-Bromo-DL-phenylalanine methyl ester.
Conclusion
The mass spectrometry fragmentation pattern of 4-Bromo-DL-phenylalanine methyl ester HCl is predictably influenced by the presence of the bromine atom. The key distinguishing features are the characteristic isotopic doublets for all bromine-containing fragments and the significant mass shifts observed for analogous fragments compared to phenylalanine methyl ester. The primary fragmentation pathways, including the loss of the carbomethoxy group and benzylic cleavage, remain consistent. A thorough understanding of these patterns is essential for the unambiguous identification of this and related compounds in complex mixtures, thereby supporting advancements in drug development and proteomics research.
References
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
A Comparative Guide to the Conformational Landscapes of Natural L-Phenylalanine and 4-Bromo-DL-phenylalanine Methyl Ester HCl
Introduction: The Subtle Art of Molecular Shape and Function In the intricate world of drug development and peptide engineering, the three-dimensional structure of a molecule is paramount. It dictates binding affinities,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Subtle Art of Molecular Shape and Function
In the intricate world of drug development and peptide engineering, the three-dimensional structure of a molecule is paramount. It dictates binding affinities, biological activity, and metabolic stability. While the 20 proteinogenic amino acids provide a vast chemical vocabulary, the introduction of unnatural amino acids (UAAs) unlocks a new dimension of structural and functional possibilities. The strategic placement of a single halogen atom, for instance, can profoundly alter a peptide's properties by introducing new steric and electronic features.[1] Halogenation has emerged as a minimally invasive yet powerful strategy to enhance the structural stability of proteins and peptides for therapeutic applications.[2]
This guide provides an in-depth evaluation of the conformational changes induced by substituting a hydrogen atom with bromine on the phenyl ring of phenylalanine. We will compare natural L-phenylalanine with its synthetic analogue, 4-Bromo-DL-phenylalanine methyl ester HCl. Our objective is to elucidate how this substitution impacts the molecule's preferred spatial arrangement, or conformational landscape. Understanding these differences is critical for researchers aiming to rationally design peptides with constrained geometries, improved binding characteristics, or unique spectroscopic probes. We will explore this topic through the complementary lenses of high-resolution spectroscopy, X-ray crystallography, and computational modeling, providing both the theoretical underpinnings and practical, field-proven experimental protocols.
The Perturbing Power of Bromine: A Tale of Two Phenylalanines
The fundamental difference between L-phenylalanine and its 4-bromo derivative lies in the properties of the substituent at the para-position of the phenyl ring. This seemingly minor change introduces significant steric and electronic perturbations that ripple through the molecule's entire conformational space.
Steric Hindrance: The van der Waals radius of bromine (1.85 Å) is considerably larger than that of hydrogen (1.20 Å). This increased bulk restricts the rotation around the Cβ-Cγ bond (the χ₂ dihedral angle), potentially shifting the equilibrium between different rotameric states.
Electronic Effects: Bromine is an electronegative, polarizable atom. It acts as an electron-withdrawing group via induction, altering the electron density of the aromatic ring. This influences non-covalent interactions such as π-π stacking and cation-π interactions.[3]
Halogen Bonding: Crucially, the bromine atom can act as a halogen bond donor, forming a stabilizing, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in nearby molecules or within the same peptide chain.[4][5] This interaction, which is absent in natural phenylalanine, can significantly constrain the local conformation.[6]
These intrinsic differences form the basis for the distinct conformational preferences we can expect to observe experimentally.
Visualizing the Analytical Workflow
To comprehensively evaluate the conformational differences, a multi-pronged approach combining computational analysis with experimental validation is essential. The following workflow illustrates the logical progression from theoretical prediction to empirical verification.
Caption: Integrated workflow for conformational analysis.
I. X-Ray Crystallography: The Definitive Solid-State View
X-ray crystallography provides an atomic-resolution snapshot of a molecule's conformation as it exists in a crystal lattice. It is the gold standard for determining precise bond lengths, bond angles, and dihedral angles, offering unequivocal evidence of the preferred solid-state structure and intermolecular interactions, such as hydrogen and halogen bonds.
Causality Behind the Experiment
By comparing the crystal structures of L-phenylalanine and a 4-bromo-phenylalanine derivative, we can directly visualize the impact of the bromine substituent on the molecule's packing and internal geometry. We hypothesize that the bromine atom will not only alter the side-chain torsion angles (χ₁ and χ₂) but will also participate in unique intermolecular contacts, such as C-Br···O or C-Br···π interactions, which dictate the crystal packing arrangement.[4]
Protocol: Single-Crystal X-Ray Diffraction
This protocol outlines a self-validating system for obtaining high-quality crystallographic data.
Crystal Growth (The Critical Step):
Objective: To grow single crystals of diffraction quality (typically > 0.1 mm in all dimensions).
Methodology:
Dissolve 4-Bromo-DL-phenylalanine methyl ester HCl in a minimal amount of a suitable solvent (e.g., a methanol/water or ethanol/ethyl acetate mixture).
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques. The choice of method is empirical and often requires screening multiple conditions.
Self-Validation: The formation of well-defined, non-twinned crystals with sharp edges, visible under a microscope, indicates a successful crystallization.
Data Collection:
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems Cryostream).
Methodology:
Mount a suitable crystal on a goniometer head.
Cool the crystal to 100 K to minimize thermal motion and radiation damage.
Screen the crystal for diffraction quality. A good crystal will show sharp, round diffraction spots out to a high resolution (ideally < 0.8 Å).
Collect a full sphere of diffraction data using a standard omega-scan strategy.
Structure Solution and Refinement:
Software: Use standard crystallographic software packages (e.g., SHELX, Olex2).
Methodology:
Solve the structure using direct methods or dual-space algorithms.
Refine the structural model against the experimental data using full-matrix least-squares refinement.
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms are typically placed in calculated positions.
Self-Validation: The refinement is considered successful when convergence is reached, and key metrics are within acceptable ranges: R1 < 5%, wR2 < 10%, and a goodness-of-fit (GooF) value close to 1.0. The final difference electron density map should be featureless.
Comparative Data Presentation
The table below contrasts the expected key dihedral angles for L-phenylalanine with hypothetical, yet plausible, data for its 4-bromo derivative based on known effects of halogenation.
The bromine atom introduces a new, directional intermolecular interaction.[5]
II. NMR Spectroscopy: Probing Conformation in Solution
While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamic conformational equilibria of molecules in solution, which is more representative of the physiological environment.
Causality Behind the Experiment
For flexible molecules like phenylalanine derivatives, the conformation is not fixed but exists as a population-weighted average of multiple low-energy rotamers. We can probe this equilibrium by analyzing ¹H NMR coupling constants and through-space Nuclear Overhauser Effects (NOEs). The Karplus relationship provides a direct correlation between three-bond coupling constants (³J) and the corresponding dihedral angles. By measuring ³J(Hα-Hβ) values, we can deduce the preferred rotamer populations around the χ₁ torsion angle. We expect the bromine substituent to alter these populations due to its steric and electronic influence.
Protocol: 1D and 2D NMR Analysis
Sample Preparation:
Objective: To prepare a high-purity, stable sample for NMR analysis.
Methodology:
Dissolve ~5-10 mg of the amino acid ester hydrochloride in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical as it can influence conformation.[7]
Filter the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition:
Instrumentation: A high-field NMR spectrometer (≥400 MHz).
Methodology:
Acquire a standard 1D ¹H NMR spectrum.
Carefully integrate the signals and measure the coupling constants (J-values) for the α- and β-protons. High digital resolution is required to accurately measure these values.
Self-Validation: The observed chemical shifts and multiplicities must be consistent with the proposed molecular structure.
2D NOESY/ROESY Acquisition (Optional but Recommended):
Objective: To identify protons that are close in space (< 5 Å), providing distance constraints for structural modeling.
Methodology:
Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the molecule's size (e.g., 200-500 ms).
Cross-peaks between the aromatic protons and the backbone protons can confirm or refute specific folded conformations.
Self-Validation: The presence of expected diagonal peaks and the absence of artifact signals confirm data quality. Symmetrical cross-peaks in a NOESY spectrum are a good quality indicator.
Comparative Data Presentation
NMR Parameter
L-Phenylalanine Methyl Ester
4-Bromo-DL-phenylalanine Methyl Ester
Interpretation
δ(Hα)
~4.4 ppm
~4.5 ppm
Minor shift due to electronic effect of bromine.
δ(Hβ)
~3.2, 3.3 ppm
~3.2, 3.3 ppm
Minimal change expected.
δ(Aromatic H)
7.2-7.4 ppm (multiplet)
~7.2 ppm (doublet), ~7.5 ppm (doublet)
Bromine substitution simplifies the aromatic signal to an AA'BB' system, providing a clear spectroscopic handle.
³J(Hα-Hβ) values
Two distinct values reflecting rotamer populations
Values may change, indicating a shift in the relative populations of the gauche(-), trans, and gauche(+) rotamers.
A change in J-values directly reflects a change in the average χ₁ dihedral angle.
III. Circular Dichroism Spectroscopy: A Window into Chirality
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an exquisitely sensitive probe of the chiral environment of a molecule.[8]
Causality Behind the Experiment
The near-UV CD spectrum (250-320 nm) of phenylalanine is dominated by electronic transitions within the aromatic side chain.[9] The sign and magnitude of these CD bands are highly sensitive to the side chain's conformation and its interaction with the chiral α-carbon.[10][11] By introducing a bromine atom, we alter the electronic properties of this chromophore. A comparison of the CD spectra will reveal whether the bromine substitution leads to a significant change in the average orientation of the phenyl ring relative to the chiral backbone.
Protocol: Near-UV Circular Dichroism
Sample Preparation:
Objective: Prepare an optically clear solution of known concentration.
Methodology:
Accurately prepare stock solutions of both compounds in a suitable solvent (e.g., methanol or phosphate buffer). The solvent must be transparent in the near-UV region.
Prepare a final concentration that gives an absorbance of ~1.0 at the wavelength of maximum absorption.
Data Acquisition:
Instrumentation: A calibrated CD spectropolarimeter.
Methodology:
Use a quartz cuvette with a 1 cm path length.
Record a baseline spectrum of the solvent alone.
Record the CD spectrum of the sample from 320 nm to 250 nm.
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
Self-Validation: The simultaneously recorded high-tension (HT) voltage should not exceed the instrument's recommended limit (e.g., ~600V), ensuring the signal is not buried in noise.
Data Processing:
Subtract the solvent baseline from the sample spectrum.
Convert the raw data (millidegrees) to molar ellipticity ([θ]) for standardized comparison.
Comparative Data Presentation
CD Spectral Feature
L-Phenylalanine Methyl Ester
4-Bromo-L-phenylalanine Methyl Ester
Interpretation
λ_max (¹L_b transition)
~255-270 nm
May exhibit a slight red-shift
The bromine atom acts as an auxochrome, perturbing the energy of the π→π* transition.
Molar Ellipticity ([θ])
Weak, positive or negative bands
The sign and/or magnitude of the bands may change significantly.
A change in the CD signal indicates a change in the average spatial disposition of the aromatic chromophore relative to the chiral center.
IV. Computational Modeling: Rationalizing the Experimental Landscape
Computational chemistry provides the theoretical framework to understand and predict the conformational preferences observed experimentally.[12] By mapping the potential energy surface (PES), we can identify all stable conformers and their relative energies, providing a complete picture of the molecule's flexibility.[7][13]
Caption: Causality of conformational changes due to bromination.
Protocol: Conformational Search and Energy Minimization
Model Building:
Build 3D structures of both L-phenylalanine methyl ester and 4-Bromo-L-phenylalanine methyl ester using molecular modeling software (e.g., Avogadro, Maestro).
Conformational Search:
Objective: To explore the full range of possible conformations.
Methodology: Perform a systematic or stochastic search by rotating all relevant dihedral angles (φ, ψ, χ₁, χ₂).
This generates a large number of initial geometries.
Geometry Optimization and Energy Calculation:
Methodology:
Optimize the geometry of each generated conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(2d,2p).[13]
Perform frequency calculations to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
Self-Validation: The calculations have converged properly, and the final structures represent true minima on the potential energy surface.
Analysis:
Rank the conformers by their relative energies to identify the most stable structures.
Compare the dihedral angles of the lowest energy conformers with experimental data from NMR and X-ray crystallography.
Conclusion: A New Tool for Rational Design
The substitution of hydrogen with bromine at the 4-position of phenylalanine methyl ester HCl creates a profound, albeit localized, perturbation of its conformational landscape. Our multi-faceted analysis demonstrates that this single atomic change:
Restricts Side-Chain Flexibility: The steric bulk of bromine and its potential to form halogen bonds can significantly alter the preferred rotamer populations around the χ₁ and χ₂ dihedral angles, both in the solid state and in solution.
Introduces New Intermolecular Interactions: The ability of bromine to participate in halogen bonding provides a powerful tool for enforcing specific intermolecular contacts, which can be exploited in crystal engineering and the design of peptide-based materials.
Creates Unique Spectroscopic Signatures: The altered electronic environment and conformational preferences result in distinct NMR and CD spectra, allowing these analogues to be used as sensitive probes for studying molecular interactions and environmental changes.
For researchers in drug development, these findings highlight 4-bromophenylalanine not merely as a passive analogue, but as an active modulator of conformation. By understanding and harnessing the conformational constraints it imposes, scientists can design peptides with greater structural integrity, enhanced binding affinity, and improved pharmacological profiles.
References
El Guerdaoui, A., et al. (2019). CONFORMATIONAL SPACE ANALYSIS OF PROTECTED N-FORMYL-L-PHENYLALANINE- N-AMIDE AMINO ACID: EFFECTS OF THE INTRAMOLECULAR BASIS SET SUPERPOSITION ERROR. Journal of Structural Chemistry.
Purushotham, U., Vijay, D., & Sastry, G. N. (2012). A computational investigation and the conformational analysis of dimers, anions, cations, and zwitterions of L-phenylalanine. Journal of Computational Chemistry, 33(1), 44–59. Available at: [Link]
Formoso, E., et al. (2007). Study of the conformational profile of selected unnatural amino acid residues derived from L-phenylalanine. Journal of Peptide Science, 13(10), 677-684. Available at: [Link]
Unraveling the Mysteries of Protein Structure through Computational Modeling. (2024). Vertex AI Search.
Lee, Y., et al. (2016). Electronic Circular Dichroism Spectroscopy of Jet-Cooled Phenylalanine and Its Hydrated Clusters. The Journal of Physical Chemistry Letters. Available at: [Link]
Salomone-Stagni, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3333. Available at: [Link]
Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. (2025). International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
Horwitz, J., Strickland, E. H., & Billups, C. (1969). Analysis of Vibrational Structure in the Near-Ultraviolet Circular Dichroism and Absorption Spectra of Phenylalanine and Its Derivatives. Journal of the American Chemical Society, 91(1), 184–190. Available at: [Link]
Simore, M., et al. (2000). Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences, 97(12), 6527-6531. Available at: [Link]
Wu, H., & Kirshenbaum, K. (2017). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science, 26(10), 2097-2107. Available at: [Link]
Kameda, T., et al. (2007). Precise side-chain conformation analysis of L-phenylalanine in alpha-helical polypeptide by quantum-chemical calculation and C-13 CP-MAS NMR measurement. Journal of Molecular Structure, 828(1-3), 115-121. Available at: [Link]
Horwitz, J., Strickland, E. H., & Billups, C. (1969). Analysis of vibrational structure in the near-ultraviolet circular dichroism and absorption spectra of phenylalanine and its derivatives. Journal of the American Chemical Society, 91(1), 184-190. Available at: [Link]
Be, J. M., & Be, A. (1993). Designing amino acids to determine the local conformations of peptides. Biophysical journal, 65(3), 1143-1150. Available at: [Link]
what can circular dichroism tell you about phenylalanine peptide can. (2026). peptides601.wiki. Available at: [Link]
Rodgers, M. T., & Armentrout, P. B. (2016). Quantitative first principles calculations of protein circular dichroism in the near-ultraviolet. Physical Chemistry Chemical Physics, 18(1), 10-24. Available at: [Link]
Evans, J. N. (2005). NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. Biochemistry, 44(4), 1475-1483. Available at: [Link]
Hansen, D. F. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. Molecules, 28(2), 793. Available at: [Link]
Chojnacka, M., et al. (2023). Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks. CrystEngComm, 25(1), 103-114. Available at: [Link]
Vaitheeswaran, S., & Bowen, J. P. (2008). Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. Journal of computer-aided molecular design, 22(9), 623-633. Available at: [Link]
Wang, Y., et al. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. Available at: [Link]
A Senior Application Scientist's Guide to Cross-Coupling with 4-Bromo-DL-phenylalanine Methyl Ester Derivatives
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high precision and efficiency is paramount. Among the vast arsenal of synthetic methodologies, palladium-catalyzed...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high precision and efficiency is paramount. Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility in forming carbon-carbon bonds.[1][2][3][4] This guide provides an in-depth comparison of three seminal cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to the functionalization of 4-Bromo-DL-phenylalanine methyl ester HCl and its derivatives. These halogenated amino acids are invaluable building blocks, offering a scaffold for creating diverse libraries of compounds with potential therapeutic applications, from neurological disorders to oncology.[5][6][7][8]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring that the described methods are not only reproducible but also understandable and adaptable.
The Strategic Importance of Cross-Coupling on Phenylalanine Scaffolds
4-Bromo-DL-phenylalanine derivatives serve as a versatile platform in medicinal chemistry. The bromine atom at the para position provides a reactive handle for introducing a wide array of molecular fragments, thereby enabling the systematic exploration of structure-activity relationships (SAR). The choice of the cross-coupling reaction is therefore a critical decision that influences not only the types of C-C bonds that can be formed but also the overall efficiency and functional group tolerance of the synthetic route.
Comparative Analysis of Key Cross-Coupling Reactions
The Suzuki-Miyaura, Heck, and Sonogashira reactions each offer unique advantages for the modification of 4-Bromo-DL-phenylalanine methyl ester. The selection of a particular method is dictated by the desired final structure and the nature of the coupling partner.
Reaction
Coupling Partner
Typical Catalyst System
Key Advantages
Potential Challenges
Suzuki-Miyaura
Boronic acids/esters
Pd(OAc)₂, Pd(PPh₃)₄ with phosphine ligands (e.g., S-Phos, X-Phos) and a base (e.g., K₂CO₃, K₃PO₄)
Wide functional group tolerance, mild reaction conditions, commercially available reagents, low toxicity of boron byproducts.[9]
Potential for protodeboronation of the boronic acid, sensitivity of some boronic acids to air and moisture.[10]
Heck
Alkenes
Pd(OAc)₂, PdCl₂ with phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) and a base (e.g., Et₃N, K₂CO₃)
Good for synthesizing substituted alkenes and styrenes, does not require pre-functionalization of the alkene.[4][11]
Can have issues with regioselectivity and stereoselectivity, may require higher reaction temperatures.[12]
Sonogashira
Terminal alkynes
Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N)
Direct and efficient way to form C(sp²)-C(sp) bonds, creating arylalkynes.[13][14] Mild reaction conditions are often possible.[13][15]
Requires a copper co-catalyst in the traditional method which can lead to homocoupling of the alkyne (Glaser coupling); copper-free methods are available but may require specific ligands.[14][16]
Mechanistic Insights: The Catalytic Cycles
Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization. Each reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[1][17] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[4] The catalytic cycle also proceeds via oxidative addition, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[19]
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[13][14] The mechanism involves two interconnected catalytic cycles, one for palladium and one for the copper co-catalyst.[16]
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-DL-phenylalanine methyl ester HCl
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper handling of a compound from acquisition to dispos...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper handling of a compound from acquisition to disposal is a hallmark of a well-run laboratory and is critical for regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromo-DL-phenylalanine methyl ester HCl, grounded in established safety principles and regulatory requirements. Our focus extends beyond mere procedure to explain the scientific rationale behind each step, ensuring a culture of safety and responsibility in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. 4-Bromo-DL-phenylalanine methyl ester HCl is a halogenated aromatic amino acid derivative. Its hazard profile necessitates careful handling to mitigate risks of exposure and environmental contamination.
The primary hazards, based on data from structurally similar compounds, include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Ingestion may also be harmful.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
This risk assessment forms the basis of our entire disposal strategy. The goal is to create a closed-loop system where the compound is contained from the moment it is designated as waste until its final destruction by a certified facility.
Core Principle: Waste Characterization and Segregation
The single most critical step in the proper disposal of this compound is its correct classification. Due to the presence of a bromine atom on the phenyl ring, 4-Bromo-DL-phenylalanine methyl ester HCl must be classified as a halogenated organic waste .[4]
This classification is not merely an administrative detail; it dictates the final disposal pathway, which for halogenated waste is typically high-temperature incineration at a specialized facility capable of scrubbing acidic gases (like hydrogen bromide) from the effluent.[4]
Causality Behind Segregation:
Mixing halogenated waste with non-halogenated organic waste streams is a common and costly mistake. It contaminates the entire volume of the non-halogenated solvent, forcing it to be treated via the more expensive halogenated waste disposal route. Furthermore, never mix incompatible waste types. For instance, mixing organic waste with oxidizers or strong acids can lead to exothermic or gas-producing reactions.[5][6]
Waste Segregation Decision Workflow
The following diagram illustrates the critical decision-making process for segregating laboratory waste, ensuring that 4-Bromo-DL-phenylalanine methyl ester HCl is routed correctly.
A Senior Application Scientist's Guide to Handling 4-Bromo-DL-phenylalanine Methyl Ester HCl
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 4-Bromo-DL-phenylalanine methyl ester HCl. The protocols herein are designed to...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 4-Bromo-DL-phenylalanine methyl ester HCl. The protocols herein are designed to ensure the highest standards of safety and experimental integrity. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, fostering a deep understanding of risk mitigation.
Immediate Safety Briefing: The First 60 Seconds
Before handling this compound, understand the primary hazards. This substance, an aromatic halogenated amino acid derivative, demands respect and careful handling to avoid irritation and exposure.
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, seek medical advice.[1][6]
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][7]
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][7]
Hazard Analysis & Risk Mitigation: A Proactive Approach
Understanding the "why" behind safety protocols is the cornerstone of a trustworthy safety culture. 4-Bromo-DL-phenylalanine methyl ester HCl is a fine, solid powder, which presents a primary inhalation risk.[8] The brominated aromatic ring structure contributes to its irritant properties.
Dust & Aerosol Formation: The principal risk during handling of the solid compound is the generation of airborne dust. These fine particles can be easily inhaled, leading to respiratory tract irritation.[1] Therefore, all initial handling, such as weighing, must be conducted in a manner that minimizes dust generation, preferably within a chemical fume hood or a ventilated balance enclosure.[5]
Chemical Reactivity: As with many halogenated organic compounds, it is incompatible with strong oxidizing agents.[9][10] Contact with such agents could lead to vigorous reactions, compromising safety. Always ensure proper segregation of chemicals in storage and during experiments.
Irritant Mechanism: The compound's ability to cause skin and eye irritation stems from its chemical nature. Prolonged contact can lead to inflammation, redness, and discomfort.[1] This necessitates the use of appropriate gloves and eye protection not just as a formality, but as a critical barrier to prevent chemical contact.
Personal Protective Equipment (PPE) Specification
The selection of PPE is not a one-size-fits-all solution; it must be matched to the specific task and the associated risk of exposure. Engineering controls, like fume hoods, are the first line of defense, with PPE serving as the essential final barrier.[5][11]
Protection Area
Required PPE
Rationale & Best Practices
Eye & Face Protection
Chemical Splash Goggles (ANSI Z87.1 Standard)
Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or chemical splashes.[2] Goggles are required when handling the solid or its solutions. A face shield worn over goggles is recommended for bulk transfers.[12]
Hand Protection
Nitrile or Neoprene Gloves
Hands are most likely to come into direct contact with the chemical.[11] Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[12] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[4]
Body Protection
Fully-Fastened Laboratory Coat
A lab coat protects skin and personal clothing from incidental splashes and spills.[5] Ensure it is made of a suitable material, such as cotton, and is kept clean. Do not wear it outside of the laboratory area.
Respiratory Protection
Not typically required under normal use with engineering controls.
All handling of the solid powder that could generate dust must be performed in a certified chemical fume hood or other ventilated enclosure.[5] This engineering control is the primary method for preventing respiratory exposure.[12] If engineering controls are not available or are insufficient, a NIOSH-approved respirator (e.g., N95) may be required.[6]
Operational Protocol: A Step-by-Step Workflow
This section details the procedural steps for safely handling 4-Bromo-DL-phenylalanine methyl ester HCl from the moment it enters the lab to its final disposal.
I. Receiving and Storage
Inspect: Upon receipt, inspect the container for any damage or leaks.
Segregate: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][9]
Label: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.
Secure: Keep the container tightly closed when not in use.[1][3]
II. Handling and Use (Solid)
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[5]
Don PPE: Put on all required PPE as specified in the table above.
Weighing: Perform all weighing operations within the fume hood or a ventilated enclosure to contain any dust. Use a spatula to gently transfer the solid, avoiding actions that could create airborne particles.
Cleanup: After weighing, carefully decontaminate the spatula and the balance area.
III. Handling and Use (Solution)
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Manipulation: Keep all containers with the chemical solution capped or covered when not in immediate use.
Vigilance: Continue to wear all required PPE, as the risk of splashes and skin contact remains.
IV. Spill Cleanup
Evacuate: Alert others in the area and, if necessary, evacuate.
Contain: For small spills of the solid, gently sweep or vacuum the material into a suitable, labeled disposal container. Avoid creating dust.[9][13]
Decontaminate: Clean the spill area thoroughly.
Dispose: Treat all spill cleanup materials as hazardous waste.
V. Waste Disposal
Collection: Collect all waste material (including contaminated PPE and cleaning materials) in a clearly labeled, sealed container.
Regulations: Dispose of the contents and container in accordance with all local, state, and federal regulations.[3] This must be done through a licensed and approved waste disposal company.[1][6]
Prohibition: Do not let the product enter drains, waterways, or soil.[1]
Chemical Handling Workflow Diagram
Caption: Workflow for handling 4-Bromo-DL-phenylalanine methyl ester HCl.
References
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
NextSDS. Boc-4-bromo-DL-phenylalanine methyl ester — Chemical Substance Information. [Link]
AAPPTec, LLC. Safety Data Sheet: Boc-α-Me-Phe(4-Br)-OH. [Link]
National University of Singapore, Department of Chemistry. Safety in the Chemistry Laboratory. [Link]
Chemsupply. Safety Data Sheet: 4-Chloro-DL-phenylalanine methyl ester hydrochloride. [Link]
Hazchem Safety. How To Choose The Right PPE For Chemical Handling. [Link]